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  • Product: 1-(4-M-Tolyloxy-phenyl)-ethanone
  • CAS: 99433-26-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Thermodynamic Stability of 1-(4-M-Tolyloxy-phenyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its shelf-lif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its shelf-life, bioavailability, and manufacturability. This guide provides an in-depth technical exploration of the methodologies used to assess the thermodynamic stability of 1-(4-M-Tolyloxy-phenyl)-ethanone, a compound of interest in medicinal chemistry. While acknowledging the existence of its structural isomers (ortho, meta, and para), this document will focus on the para-isomer, 1-(4-(p-Tolyloxy)phenyl)ethanone (CAS No. 71815-31-1), as a representative case study. We will delve into the theoretical underpinnings of thermodynamic stability, present detailed protocols for key analytical techniques including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD), and discuss the interpretation of the resulting data in the context of pharmaceutical development.

Introduction: The Critical Role of Thermodynamic Stability in Pharmaceuticals

1-(4-(p-Tolyloxy)phenyl)ethanone, with the molecular formula C15H14O2, is a ketone derivative that serves as a valuable scaffold in the synthesis of various organic molecules.[1] In the pharmaceutical realm, the stability of such compounds is not merely a matter of chemical integrity but a critical determinant of a drug product's safety and efficacy.

Thermodynamic stability refers to the energy state of a system at equilibrium.[2] In the context of a solid API, the most thermodynamically stable form is the one with the lowest Gibbs free energy (G).[2] This intrinsic stability governs several key pharmaceutical attributes:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphs, is a direct consequence of thermodynamics. Different polymorphs can exhibit distinct solubilities, dissolution rates, and melting points, which in turn can significantly impact a drug's bioavailability and therapeutic effect.[3][4]

  • Shelf-life and Storage: A thermodynamically stable form is less likely to convert to another, less desirable form over time, ensuring the consistency and predictability of the drug product throughout its shelf-life.[4]

  • Manufacturing and Formulation: The choice of a stable polymorphic form is crucial for robust and reproducible manufacturing processes.[5]

This guide will provide the scientific framework and practical methodologies to thoroughly characterize the thermodynamic stability of 1-(4-(p-Tolyloxy)phenyl)-ethanone, offering insights applicable to a wide range of small molecule drug candidates.

Theoretical Framework: Understanding the Energetics of Solid-State Stability

The thermodynamic stability of a crystalline solid is governed by the interplay of enthalpy (H) and entropy (S) at a given temperature (T), as described by the Gibbs free energy equation:

ΔG = ΔH - TΔS [6]

A system will spontaneously move towards a state of lower Gibbs free energy. Therefore, the polymorph with the lowest G at a given temperature and pressure is the most thermodynamically stable form.[2]

  • Enthalpy (H): Represents the heat content of the system and is related to the strength of the intermolecular interactions within the crystal lattice. A more stable polymorph generally has a more ordered and tightly packed crystal structure, leading to stronger intermolecular forces and a lower enthalpy.

  • Entropy (S): Is a measure of the disorder or randomness of the system. At absolute zero (0 K), the entropy of a perfect crystal is zero (Third Law of Thermodynamics).[7] As temperature increases, the vibrational and rotational freedom of the molecules within the crystal lattice increases, leading to a rise in entropy.

  • Kinetic vs. Thermodynamic Stability: It is crucial to distinguish between thermodynamic and kinetic stability. A thermodynamically stable form is at the lowest energy state. A kinetically stable (or metastable) form may exist in a higher energy state but is prevented from converting to the more stable form by a high activation energy barrier.[4][8] While a metastable form might be desirable for its higher solubility, its potential for conversion to the stable form during storage or manufacturing poses a significant risk.[3]

G cluster_0 Energy Landscape Metastable Form Metastable Form Transition State Metastable Form->Transition State Activation Energy Stable Form Stable Form Transition State->Stable Form Energy Release

Caption: Energy diagram illustrating kinetic and thermodynamic stability.

Experimental Methodologies for Assessing Thermodynamic Stability

A multi-technique approach is essential for a comprehensive evaluation of the thermodynamic stability of a solid compound. The following sections detail the principles and experimental protocols for the core techniques.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is widely used to determine melting points, heats of fusion, and to detect polymorphic transitions.[11][12]

A sample of the API and an inert reference (typically an empty pan) are heated or cooled at a controlled rate. When the sample undergoes a thermal event, such as melting or a polymorphic transition, there will be a change in the heat flow required to maintain its temperature equal to that of the reference. This difference in heat flow is detected and plotted against temperature, generating a DSC thermogram.[9]

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(4-(p-Tolyloxy)phenyl)-ethanone into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point at a heating rate of 10 °C/min.

    • Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).

    • Reheat the sample using the same temperature ramp as the first heating cycle.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization, solid-solid transition) events. The peak temperature of an endotherm corresponds to the melting point, and the area under the peak is proportional to the heat of fusion.

G cluster_workflow DSC Experimental Workflow A Sample Preparation (2-5 mg) B Instrument Setup (N2 Purge) A->B C Heating Cycle 1 (10°C/min) B->C D Cooling Cycle (10°C/min) C->D E Heating Cycle 2 (10°C/min) D->E F Data Analysis E->F

Caption: A simplified workflow for a DSC heat-cool-heat experiment.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][13] It is primarily used to determine the thermal stability and decomposition temperature of a material, as well as its composition (e.g., presence of solvates or hydrates).[1][14]

A sample is placed on a high-precision microbalance within a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously monitored. A plot of mass versus temperature, known as a TGA curve, is generated. The derivative of this curve (DTG) shows the rate of mass loss and can help to identify distinct decomposition steps.[15]

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(4-(p-Tolyloxy)phenyl)-ethanone into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature where complete decomposition is expected (e.g., 600 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition, which is a key indicator of thermal stability. Any mass loss at lower temperatures may indicate the presence of residual solvents or water.

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive analytical technique used to identify the crystalline phases present in a solid material.[16][17] Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for that specific crystal structure.[5] It is an indispensable tool for polymorph identification and characterization.[18]

A beam of X-rays is directed at a powdered sample. The X-rays are diffracted by the crystal lattice planes of the material at specific angles, according to Bragg's Law (nλ = 2d sinθ). The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). Crystalline materials produce a pattern of sharp peaks, while amorphous materials produce a broad halo.[19]

  • Sample Preparation: Gently grind the sample of 1-(4-(p-Tolyloxy)phenyl)-ethanone to a fine powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.

  • Instrument Setup:

    • Mount the sample holder in the diffractometer.

    • Configure the X-ray source (e.g., Cu Kα radiation) and detector.

  • Data Collection:

    • Scan the sample over a specific 2θ range (e.g., 2° to 40°) with a defined step size and scan speed.

  • Data Analysis: Compare the resulting PXRD pattern with known patterns of different polymorphs or with a reference standard. The presence of different peak positions and/or relative intensities indicates a different crystalline form.

Data Interpretation and Integrated Analysis

The true power of these techniques lies in their combined application to build a comprehensive understanding of the thermodynamic stability of 1-(4-(p-Tolyloxy)phenyl)-ethanone.

Technique Primary Information Obtained Key Parameters for 1-(4-(p-Tolyloxy)phenyl)-ethanone
DSC Melting point, heat of fusion, glass transition, polymorphic transitions.[11]Onset of melting, peak melting temperature, enthalpy of fusion (ΔHfus), presence of any solid-solid transitions.
TGA Thermal stability, decomposition temperature, presence of solvates/hydrates.[2]Onset of decomposition temperature (Td), percentage of mass loss at different temperature ranges.
PXRD Crystalline form (polymorph), degree of crystallinity.[16]Peak positions (2θ) and relative intensities, comparison to reference patterns.

Integrated Analysis Workflow:

  • Initial Characterization: Use PXRD to determine the initial crystalline form of the as-synthesized 1-(4-(p-Tolyloxy)phenyl)-ethanone.

  • Thermal Behavior: Perform DSC to identify the melting point and any potential polymorphic transitions upon heating. TGA will reveal the decomposition temperature and rule out the presence of solvates.

  • Polymorph Screening: Subject the material to various crystallization conditions (e.g., different solvents, cooling rates) and analyze the resulting solids by PXRD and DSC to identify any new polymorphs.

  • Stability Studies: Store the identified polymorphs under different temperature and humidity conditions and monitor for any changes in their PXRD patterns over time to assess their physical stability.

Implications for Drug Development

A thorough understanding of the thermodynamic stability of 1-(4-(p-Tolyloxy)phenyl)-ethanone is paramount for its successful development as a potential drug candidate.

  • Form Selection: The data generated from these studies will enable the selection of the most thermodynamically stable polymorph for further development. This minimizes the risk of polymorphic conversion during manufacturing and storage, which could alter the drug's performance.[3]

  • Bioavailability: While metastable forms may offer a temporary advantage in solubility, the thermodynamically stable form provides more consistent and predictable dissolution and absorption profiles.[7]

  • Regulatory Compliance: Regulatory agencies such as the FDA require comprehensive characterization of the solid-state properties of an API, including its polymorphic forms and their stability.[20] The data from DSC, TGA, and PXRD are essential components of a regulatory submission.

Conclusion

The thermodynamic stability of 1-(4-(p-Tolyloxy)phenyl)-ethanone is a critical quality attribute that must be thoroughly investigated during its development as a pharmaceutical agent. This guide has outlined the fundamental principles and provided detailed experimental frameworks for the use of DSC, TGA, and PXRD in this endeavor. By integrating the data from these techniques, researchers can gain a comprehensive understanding of the solid-state properties of this compound, enabling the selection of the optimal form for development and ensuring the delivery of a safe, effective, and consistent drug product.

References

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Thermogravimetric Analyzer for Pharmaceutical Materials. Retrieved from [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from [Link]

  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759–18776. [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759–18776. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Wikipedia. (n.d.). Gibbs free energy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, January 5). Difference between thermodynamic and kinetic stability. Retrieved from [Link]

  • Quercus. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

  • BCL. (n.d.). Differential Scanning Calorimetry Principle & Applications. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (n.d.). Analysis of Amorphous and Nanocrystalline Solids from Their X-Ray Diffraction Patterns.
  • News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

  • PubMed. (n.d.). [X-ray diffractometry in the analysis of drugs and pharmaceutical forms]. Retrieved from [Link]

  • SciSpace. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved from [Link]

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

  • IRIS. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2012, October 19). What is the difference between XRD pattern of amorphous and crystalline material?. Retrieved from [Link]

  • Bristol Myers Squibb. (2023, May 22). Pharmaceutical Applications of Powder X-Ray Diffraction (Part I).
  • American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, October 1). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. Retrieved from [Link]

  • PharmaGuru. (2026, January 11). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies. Retrieved from [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, July 31). TGA Analysis Pharmaceutical Case Study. Retrieved from [Link]

  • Innovatech Labs. (n.d.). TGA Analysis: Thermal Gravimetric Lab Services. Retrieved from [Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • YouTube. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. Retrieved from [Link]

  • YouTube. (2023, March 21). XRD Analysis : Crystalline Vs. Amorphous. Retrieved from [Link]

  • Spectroscopy Online. (2020, July 1). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

Sources

Exploratory

The Alkoxyacetophenone Scaffold: Synthetic Pathways and Therapeutic Versatility

Executive Summary Acetophenone ether derivatives (alkoxyacetophenones) represent a "privileged scaffold" in medicinal chemistry. Characterized by the presence of an ether linkage on the phenyl ring of the acetophenone co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetophenone ether derivatives (alkoxyacetophenones) represent a "privileged scaffold" in medicinal chemistry. Characterized by the presence of an ether linkage on the phenyl ring of the acetophenone core, these molecules serve a dual purpose: they act as potent bioactive agents in their own right (e.g., Paeonol , Apocynin ) and function as critical intermediates for high-value pharmacophores like chalcones and benzofurans. This technical guide synthesizes the structure-activity relationships (SAR), optimized synthetic protocols, and therapeutic applications of this chemical class, providing a roadmap for researchers in early-stage drug discovery.

Part 1: Structural Significance & SAR

The pharmacological efficacy of acetophenone ethers is governed by the lipophilic nature of the alkoxy chain and the electronic environment of the aromatic ring.

The Pharmacophore

The core structure consists of a phenyl ring substituted with an acetyl group (


) and an alkoxy group (

).
  • Lipophilicity Modulation: The ether chain length directly correlates with LogP values. Short chains (methoxy/ethoxy) favor blood-brain barrier (BBB) penetration, while longer chains (benzyloxy/phenacyl) enhance membrane intercalation for antimicrobial action.

  • Electronic Effects: The alkoxy group acts as a strong electron-donating group (EDG) via resonance, activating the ring at ortho and para positions. This activation is crucial for subsequent electrophilic aromatic substitutions or for modulating the binding affinity of the acetyl oxygen to kinase domains.

Diagram: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Acetophenone Core Ether Ether Linkage (-OR) Ether->Core Lipophilicity (LogP) Ring Phenyl Ring Ether->Ring Electron Donation (+M Effect) AntiBac Antimicrobial (Membrane disruption) Ether->AntiBac Chain Length Dependent Acetyl Acetyl Group (-COCH3) Acetyl->Core H-Bond Acceptor AntiInf Anti-inflammatory (NADPH oxidase inhibition) Acetyl->AntiInf Key Binding Motif Ring->AntiInf Ortho-OH synergy (Paeonol)

Figure 1: SAR map illustrating how structural zones of the acetophenone ether scaffold dictate biological outcomes.

Part 2: Synthetic Methodologies

Williamson Ether Synthesis (Classical & Optimized)

The most robust method for synthesizing alkoxyacetophenones is the O-alkylation of hydroxyacetophenones using alkyl halides.

Mechanism:


 nucleophilic substitution.[1] The phenoxide ion (generated by base) attacks the alkyl halide.

Optimized Conditions:

  • Solvent: Acetone (low boiling, easy workup) or DMF (for unreactive halides).

  • Base: Anhydrous

    
     is preferred over NaOH to minimize aldol condensation side reactions of the ketone.
    
  • Catalyst: Potassium Iodide (KI) is added as a Finkelstein catalyst when using alkyl chlorides or bromides to generate the more reactive alkyl iodide in situ.

Microwave-Assisted Synthesis (Green Chemistry)

Microwave irradiation significantly reduces reaction times from hours (reflux) to minutes, often improving yields by suppressing side reactions.

Diagram: Synthesis Workflow

Synthesis_Workflow Start 4-Hydroxyacetophenone + Alkyl Halide (R-X) Cond Conditions: K2CO3, Acetone, KI (cat) Reflux 6-8h OR MW 15min Start->Cond Inter Phenoxide Intermediate (In Situ) Cond->Inter Deprotonation Workup Workup: 1. Filter K2CO3 2. Evaporate Solvent 3. Ice-Water Precipitation Inter->Workup SN2 Attack Prod 4-Alkoxyacetophenone (Solid/Oil) Workup->Prod Valid Validation: 1. TLC (Start Material Disappears) 2. NMR (O-CH2 signal) Prod->Valid

Figure 2: Step-by-step synthetic workflow for the production of acetophenone ethers via Williamson synthesis.

Part 3: Therapeutic Applications[2][3][4][5][6]

Anti-Inflammatory & Antioxidant

Natural acetophenone ethers like Apocynin (4-hydroxy-3-methoxyacetophenone) and Paeonol (2-hydroxy-4-methoxyacetophenone) are well-documented NADPH oxidase inhibitors.

  • Mechanism: They prevent the assembly of the NADPH oxidase complex in neutrophils, thereby reducing Superoxide (

    
    ) production.
    
  • Clinical Relevance: Potential in treating asthma, atherosclerosis, and neurodegenerative diseases.

Antimicrobial Activity

Synthetic derivatives, particularly those with medium-length alkyl chains (Propyl to Pentyl), exhibit significant antibacterial activity.

  • Target: Disruption of the bacterial cell membrane integrity.

  • Selectivity: Gram-positive bacteria (S. aureus) are generally more susceptible than Gram-negative due to the outer membrane barrier of the latter.

Anticancer Potential

While the ethers themselves show moderate cytotoxicity, they are potent precursors to Chalcones (via Claisen-Schmidt condensation). However, specific aminoacetophenone ethers have shown direct kinase inhibitory activity.

Comparative Data Table
Compound ClassDerivative ExampleTarget/OrganismActivity MetricMechanismRef
Natural Ether ApocyninNeutrophilsIC50: 10 µMNADPH Oxidase Inhibition[1]
Natural Ether PaeonolRAW 264.7 CellsIC50: 25.6 µMNF-κB Pathway Suppression[2]
Synthetic Ether 4-EthoxyacetophenoneS. aureusMIC: 6.25 µg/mLMembrane Depolarization[3]
Synthetic Ether 4-NitroacetophenoneB. subtilisMIC: 12.5 µg/mLProtein Synthesis Interference[3]
Chalcone Precursor 2-hydroxy-4-methoxy...MCF-7 (Breast Cancer)IC50: 4.61 µMTubulin Polymerization Inhib.[4]

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Ethoxyacetophenone

This protocol utilizes a self-validating TLC step to ensure reaction completion.

  • Reagents: 4-Hydroxyacetophenone (1.36 g, 10 mmol), Ethyl Bromide (1.5 mL, 20 mmol), Anhydrous

    
     (2.76 g, 20 mmol), KI (0.1 g), Acetone (30 mL).
    
  • Setup: Place reagents in a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Reaction: Reflux at 60°C for 6–8 hours.

  • In-Process Control (Validation):

    • Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

    • Endpoint: Disappearance of the 4-Hydroxyacetophenone spot (lower

      
      ) and appearance of a new, less polar spot (higher 
      
      
      
      ).
  • Workup: Filter the hot reaction mixture to remove inorganic salts (

    
    ). Evaporate the acetone under reduced pressure.
    
  • Purification: Pour the residue into crushed ice (50 g) with stirring. The solid product precipitates. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: MTT Cell Viability Assay

Standard protocol for evaluating anticancer potential of derivatives.

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (

    
     cells/well) and incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add acetophenone ether derivatives dissolved in DMSO (final DMSO < 0.1%) at varying concentrations (1–100 µM).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Part 5: References

  • Stefanska, J., & Pawliczak, R. (2008). Apocynin: Molecular mechanisms of action and clinical uses. Mediators of Inflammation. Link

  • Mendes, G., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting. Link

  • Sivakumar, P.M., et al. (2010). Experimental and QSAR of acetophenones as antibacterial agents. Chemical Biology & Drug Design. Link

  • Mai, C.W., et al. (2020). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Proceedings of Sciforum. Link

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Reference for Williamson Ether Synthesis). Link

Sources

Foundational

A Comprehensive Technical Guide to the Determination of Melting and Boiling Points of Tolyloxy-phenyl-ethanone Isomers

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed exposition on the principles and methodologies for the precise determination of the melti...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exposition on the principles and methodologies for the precise determination of the melting and boiling points of tolyloxy-phenyl-ethanone isomers. Given the scarcity of published data for these specific compounds, this document serves as a foundational manual, emphasizing experimental integrity and analytical rigor. We delve into the theoretical underpinnings of phase transitions, the practical nuances of various determination techniques, and the critical influence of isomeric structure and sample purity on these fundamental physical constants. The protocols outlined herein are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data essential for chemical characterization, quality control, and drug development pipelines.

Introduction: The Significance of Physical Constants in Chemical Science

The melting and boiling points are cornerstone physical properties of a pure substance, offering a window into the strength of its intermolecular forces and providing a crucial metric for its identification and purity assessment. For a given isomeric series like tolyloxy-phenyl-ethanone, which encompasses ortho-, meta-, and para-tolyloxy-acetophenone, these values are expected to differ due to variations in molecular symmetry and packing efficiency in the crystal lattice.

Tolyloxy-phenyl-ethanone, a ketone with an ether linkage, presents an interesting case study. The introduction of the tolyloxy group to the phenyl ethanone moiety can significantly alter its physical properties compared to the parent acetophenone. The position of the methyl group on the phenoxy ring (ortho, meta, or para) will influence the molecule's dipole moment and its ability to pack in a crystal lattice, thereby affecting its melting and boiling points.

This guide will equip the researcher with the necessary theoretical knowledge and practical protocols to accurately determine these critical parameters.

Theoretical Framework: Understanding Phase Transitions

Melting Point

The melting point of a solid is the temperature at which it transitions into a liquid at a given pressure. At this temperature, the solid and liquid phases exist in equilibrium. For a pure crystalline solid, this transition is typically sharp, occurring over a narrow temperature range (often less than 1°C).

The Impact of Impurities: The presence of impurities disrupts the crystalline lattice of a substance, which generally leads to two observable effects: a depression of the melting point and a broadening of the melting range.[1][2][3] This phenomenon, known as melting point depression, is a colligative property and provides a valuable indication of sample purity. A broad melting range suggests that the sample is impure.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5][6][7] At this point, the liquid undergoes bulk vaporization. Unlike the melting point, the boiling point is highly dependent on the external pressure.[4][8][9] Therefore, it is crucial to record the atmospheric pressure at the time of measurement. For standardization, boiling points are often corrected to a standard pressure of 1 atmosphere (760 mmHg).

Isomeric Considerations for Tolyloxy-phenyl-ethanone

The three primary isomers of interest are:

  • 1-(2-(tolyloxy)phenyl)ethanone (ortho-isomer)

  • 1-(3-(tolyloxy)phenyl)ethanone (meta-isomer)

  • 1-(4-(tolyloxy)phenyl)ethanone (para-isomer)

The para-isomer, due to its higher symmetry, is expected to pack more efficiently into a crystal lattice, likely resulting in a higher melting point compared to the ortho- and meta-isomers. The boiling points will be influenced by differences in dipole moments and van der Waals forces.

Experimental Determination of Melting Point

The capillary method is the most common and reliable technique for determining the melting point of a powdered solid.[10][11][12]

Apparatus
  • Digital Melting Point Apparatus or Thiele Tube[13][14]

  • Melting Point Capillary Tubes (sealed at one end)

  • Mortar and Pestle

  • Spatula

  • Thermometer (calibrated)

Sample Preparation

A crucial step for accuracy is proper sample preparation.

  • Ensure the tolyloxy-phenyl-ethanone sample is completely dry.

  • Place a small amount of the sample on a clean, dry watch glass.

  • Using a spatula, finely powder the sample.

  • Gently tap the open end of a capillary tube into the powdered sample to collect a small amount.

  • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.[10][15]

Protocol for Digital Melting Point Apparatus
  • Set the Plateau Temperature: Program the apparatus to a plateau temperature approximately 10-15°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating run can be performed to estimate it.

  • Set the Ramp Rate: A slow heating rate of 1-2°C per minute is recommended for accurate determination.[12][16]

  • Insert the Sample: Place the packed capillary tube into the sample holder of the apparatus.

  • Observation: Observe the sample through the magnifying lens.

  • Record the Melting Range:

    • T1 (Initial Melting Point): The temperature at which the first drop of liquid appears.[13]

    • T2 (Final Melting Point): The temperature at which the last solid crystal melts completely into a transparent liquid.[10][13]

  • Report: The melting point is reported as a range from T1 to T2.

Protocol for Thiele Tube Method
  • Setup: Attach the packed capillary tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.[17]

  • Immersion: Insert the thermometer and attached capillary into the Thiele tube, which should be filled with mineral oil to a level above the side arm.[18]

  • Heating: Gently heat the side arm of the Thiele tube with a microburner. The shape of the tube promotes convection currents, ensuring uniform heating.[16][19]

  • Observation and Recording: Observe the sample and record the temperatures T1 and T2 as described above.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Reporting A Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube (2-3 mm) B->C D Insert into Apparatus C->D E Heat at 1-2°C/min D->E F Observe Melting E->F G Record T1 (First Droplet) F->G H Record T2 (Completely Liquid) F->H I Report as Range (T1 - T2) G->I H->I J Note Purity Implications I->J

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

For small quantities of valuable research compounds like tolyloxy-phenyl-ethanone, microscale methods are preferable.

Siwoloboff Method (Micro Boiling Point)

This method is ideal for determining the boiling point with a minimal amount of sample (less than 0.5 mL).[20][21]

Apparatus
  • Thiele Tube or Digital Melting Point Apparatus

  • Small test tube (e.g., 75x10 mm)

  • Melting point capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Liquid sample of tolyloxy-phenyl-ethanone isomer

Protocol
  • Sample Preparation: Add a few drops of the liquid tolyloxy-phenyl-ethanone isomer into the small test tube, to a depth of about 1-2 cm.

  • Capillary Insertion: Place the melting point capillary tube into the test tube with its open end facing down.[18]

  • Assembly: Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube filled with mineral oil and begin heating the side arm gently.

  • Observation: As the temperature rises, air trapped in the capillary will be expelled as a slow stream of bubbles. As the boiling point is approached, this stream will become rapid and continuous.

  • Recording the Boiling Point: Remove the heat source when a vigorous and continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and then stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[21][22]

  • Record Pressure: Immediately record the ambient atmospheric pressure.

Boiling_Point_Workflow A Add Liquid Sample to Test Tube B Insert Inverted Capillary Tube A->B C Attach to Thermometer B->C D Heat in Thiele Tube C->D E Observe Rapid, Continuous Bubbles D->E F Remove Heat E->F G Observe Cooling F->G H Record Temperature when Liquid Enters Capillary G->H I Record Atmospheric Pressure H->I J Correct to Standard Pressure I->J

Caption: Siwoloboff Method for Micro Boiling Point.

Boiling Point Correction

The observed boiling point (T_obs) must be corrected to the standard pressure of 760 mmHg. A pressure-temperature nomograph or the Sydney-Young equation can be used for this correction.

Data Summary and Interpretation

All experimental data should be meticulously recorded and summarized.

PropertyOrtho-IsomerMeta-IsomerPara-Isomer
Melting Range (°C) TBDTBDTBD
Observed Boiling Point (°C) TBDTBDTBD
Atmospheric Pressure (mmHg) TBDTBDTBD
Corrected Boiling Point (°C) TBDTBDTBD
TBD: To Be Determined experimentally.

Interpretation:

  • A narrow melting range (e.g., < 1.5°C) is indicative of a high-purity sample.

  • A broad melting range suggests the presence of impurities.

  • The corrected boiling point is the value that should be reported and compared with any available literature or used for characterization.

Conclusion: Establishing a Standard for Tolyloxy-phenyl-ethanone

The determination of melting and boiling points is a fundamental yet critical task in chemical research and development. For novel or less-characterized compounds like the isomers of tolyloxy-phenyl-ethanone, establishing these physical constants through rigorous, validated methods is paramount. This guide provides the theoretical basis and detailed experimental protocols necessary for researchers to confidently and accurately measure these properties. Adherence to these methodologies will ensure the generation of high-quality, reliable data, contributing to the broader scientific understanding of this class of compounds and supporting their potential applications in various fields, including medicinal chemistry and materials science.

References

  • Grokipedia. (n.d.). Siwoloboff method. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Siwoloboff method. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 13, 2026, from [Link]

  • University of Alberta. (n.d.). Micro-boiling point measurement. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Boiling point. Retrieved February 13, 2026, from [Link]

  • Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved February 13, 2026, from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Boiling. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved February 13, 2026, from [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved February 13, 2026, from [Link]

  • Quora. (2023, November 14). How atmospheric pressure can effect boiling point? Retrieved February 13, 2026, from [Link]

  • University of Alberta. (n.d.). Micro-boiling point measurement. Retrieved February 13, 2026, from [Link]

  • EBSCO. (n.d.). Boiling points | Science | Research Starters. Retrieved February 13, 2026, from [Link]

  • Vedantu. (2024, July 2). How do atmospheric pressure and elevation affect boiling point? Retrieved February 13, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, October 31). Effect of impurities on melting point. Retrieved February 13, 2026, from [Link]

  • Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method Instructions. Retrieved February 13, 2026, from [Link]

  • Scribd. (2024, January 8). Determination of The Boiling Point by The Siwoloboff Method. Retrieved February 13, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved February 13, 2026, from [Link]

  • ASTM International. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved February 13, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Distillation. Retrieved February 13, 2026, from [Link]

  • California State University, Stanislaus. (n.d.). Melting Point Determination. Retrieved February 13, 2026, from [Link]

  • University of Toronto. (n.d.). Melting Point Determination. Retrieved February 13, 2026, from [Link]

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  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved February 13, 2026, from [Link]

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Sources

Exploratory

A Methodological Guide to Determining the Electronic Properties and Dipole Moment of 1-(4-(3-Methylphenoxy)phenyl)ethanone

Abstract This technical guide presents a comprehensive, dual-pronged approach for characterizing the electronic properties and dipole moment of 1-(4-(3-methylphenoxy)phenyl)ethanone, a substituted acetophenone derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a comprehensive, dual-pronged approach for characterizing the electronic properties and dipole moment of 1-(4-(3-methylphenoxy)phenyl)ethanone, a substituted acetophenone derivative. Recognizing the limited extant literature on this specific molecule, this whitepaper provides researchers, chemists, and drug development professionals with a robust methodological framework. It combines first-principles computational analysis using Density Functional Theory (DFT) with established experimental protocols for dipole moment determination. By detailing the causality behind procedural choices and emphasizing self-validating systems, this guide equips scientists with the necessary tools to generate reliable, high-quality data for molecular design, structure-activity relationship (SAR) studies, and materials science applications.

Introduction

1-(4-(3-methylphenoxy)phenyl)ethanone belongs to the acetophenone class of compounds, which are valuable precursors and structural motifs in organic synthesis, medicinal chemistry, and materials science.[1][2] The molecule's architecture, featuring a polar ketone group and a flexible diaryl ether linkage, suggests a nuanced electronic profile and a significant permanent dipole moment. These fundamental properties govern its intermolecular interactions, solubility, membrane permeability, and potential binding affinity to biological targets. A precise understanding of the charge distribution and dipole moment is therefore critical for predicting its behavior in various chemical and biological systems.

This guide outlines a complete workflow, from in silico modeling to physical measurement, for the comprehensive characterization of this target molecule.

Part 1: Computational Analysis via Density Functional Theory (DFT)

Computational chemistry provides a powerful, efficient, and increasingly accurate means of predicting molecular properties before undertaking laboratory synthesis.[3] Density Functional Theory (DFT) stands as the workhorse for such investigations, offering an excellent balance of computational cost and accuracy for organic molecules.[4]

Theoretical Framework: The Power of DFT

DFT methods calculate the electronic structure of a molecule by modeling its electron density, rather than the complex multi-electron wavefunction.[3] This approach allows for the prediction of numerous properties, including optimized molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), molecular electrostatic potential (MEP), and the molecular dipole moment.[5] The choice of functional and basis set is critical and dictates the quality of the results.[6]

In Silico Protocol: Calculating Electronic Properties and Dipole Moment

This protocol outlines a standard, high-quality procedure for the DFT-based analysis of 1-(4-(3-methylphenoxy)phenyl)ethanone.

Step 1: Molecular Structure Generation

  • Construct the 3D structure of 1-(4-(3-methylphenoxy)phenyl)ethanone using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

  • Perform an initial geometry cleanup using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting conformation.

Step 2: Geometry Optimization

  • Causality: The objective is to find the lowest energy conformation (the ground state geometry) of the molecule on the potential energy surface. All subsequent property calculations must be performed on this optimized structure.

  • Method: Employ the B3LYP functional, a hybrid functional known for its reliability in describing organic molecules.

  • Basis Set: Use the 6-311++G(d,p) basis set. The "++" indicates the inclusion of diffuse functions on all atoms, which are crucial for accurately describing lone pairs and regions of space far from the nuclei, essential for dipole moment calculations.[4][6] The "(d,p)" denotes the addition of polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing anisotropic charge distributions.

  • Perform the calculation in the gas phase to obtain the intrinsic properties of the isolated molecule.

Step 3: Vibrational Frequency Analysis

  • Causality: This is a self-validating step. A true energy minimum on the potential energy surface will have no imaginary vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be further optimized.

  • Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry. Confirm that all calculated frequencies are real (positive).

Step 4: Property Calculation

  • Causality: Using the validated ground state geometry, single-point energy calculations can be performed to derive the electronic properties of interest.

  • Method: At the B3LYP/6-311++G(d,p) level of theory, calculate:

    • Dipole Moment: The total dipole moment and its vector components (μx, μy, μz).

    • Orbital Energies: The energies of the HOMO and LUMO. The HOMO-LUMO gap is an indicator of chemical reactivity and electronic stability.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map by plotting the electrostatic potential onto the molecule's electron density surface. This visualizes regions of positive (electrophilic) and negative (nucleophilic) potential.

Computational Workflow Visualization

G cluster_prep Step 1: Preparation cluster_dft Step 2-3: DFT Calculation cluster_analysis Step 4: Property Analysis node_a Build 3D Structure of 1-(4-(3-methylphenoxy)phenyl)ethanone node_b Initial Cleanup (e.g., MMFF94 Force Field) node_a->node_b node_c Geometry Optimization (B3LYP/6-311++G(d,p)) node_b->node_c node_d Frequency Analysis node_c->node_d node_e Verify No Imaginary Frequencies node_d->node_e node_e->node_c Re-optimize if needed node_f Single-Point Calculation on Optimized Geometry node_e->node_f node_g Extract Dipole Moment (μ) node_f->node_g node_h Calculate HOMO/LUMO Energies node_f->node_h node_i Generate MEP Map node_f->node_i

Caption: Computational workflow for determining molecular properties via DFT.

Predicted Data Summary

The following table structure should be used to report the computational results.

Calculated PropertyValueUnits
Total Dipole Moment (μ)Calculated ValueDebye
μx ComponentCalculated ValueDebye
μy ComponentCalculated ValueDebye
μz ComponentCalculated ValueDebye
HOMO EnergyCalculated ValueeV
LUMO EnergyCalculated ValueeV
HOMO-LUMO GapCalculated ValueeV

Part 2: Experimental Determination of the Dipole Moment

Experimental measurement provides a crucial real-world validation of the computational predictions. The dipole moment of a substance can be determined by measuring the dielectric constant of its dilute solutions in a non-polar solvent.[7][8] The Guggenheim method is a widely used and reliable approach because it obviates the need for density measurements of the solutions.[9][10]

Theoretical Framework: The Guggenheim Method

The Guggenheim method relates the molecular dipole moment (μ) to the change in dielectric constant (ε) and refractive index (n) of a solution with increasing concentration of the polar solute in a non-polar solvent. The method is based on the Debye equation and relies on the assumption that for very dilute solutions, the density of the solution is approximately equal to the density of the pure solvent.[10] The dipole moment is calculated using the Guggenheim equation:

μ² = [27 * k * T / (4 * π * Nₐ * (ε₁ + 2)(n₁² + 2))] * [(Δε / w₂)₀ - (Δn² / w₂)₀]

Where:

  • k is the Boltzmann constant

  • T is the absolute temperature (K)

  • Nₐ is Avogadro's number

  • ε₁ is the dielectric constant of the pure solvent

  • n₁ is the refractive index of the pure solvent

  • (Δε / w₂)₀ is the slope of the plot of (ε_solution - ε_solvent) versus the weight fraction of the solute (w₂), extrapolated to w₂ = 0.

  • (Δn² / w₂)₀ is the slope of the plot of (n_solution² - n_solvent²) versus the weight fraction of the solute (w₂), extrapolated to w₂ = 0.

Experimental Protocol: Guggenheim Method

Materials & Equipment:

  • 1-(4-(3-methylphenoxy)phenyl)ethanone (solute)

  • High-purity, anhydrous non-polar solvent (e.g., 1,4-dioxane or benzene)

  • Dielectric constant meter (Dipole meter)

  • Abbe refractometer

  • Analytical balance (±0.0001 g)

  • Volumetric flasks (Class A)

  • Thermostatic water bath to maintain constant temperature (e.g., 298 K)

Procedure:

Step 1: Solution Preparation

  • Prepare a series of five to seven dilute solutions of 1-(4-(3-methylphenoxy)phenyl)ethanone in the chosen non-polar solvent.

  • Causality: The solutions must be sufficiently dilute to adhere to the assumptions of the Guggenheim model. Weight fractions (w₂) should typically range from 0.005 to 0.05.

  • Accurately weigh both the solute and the solvent to calculate the precise weight fraction for each solution.

Step 2: Instrument Calibration and Equilibration

  • Calibrate the dielectric constant meter and refractometer using the pure solvent.

  • Allow all solutions and the pure solvent to thermally equilibrate in the thermostatic bath to the desired temperature (e.g., 298 K ± 0.1 K). Causality: Dielectric constant and refractive index are temperature-dependent; maintaining a constant temperature is critical for accuracy.

Step 3: Measurements

  • Measure the dielectric constant (ε) of the pure solvent (ε₁) and each of the prepared solutions.

  • Measure the refractive index (n) of the pure solvent (n₁) and each of the prepared solutions.

Step 4: Data Analysis

  • Calculate the weight fraction (w₂) for each solution.

  • Calculate Δε = (ε_solution - ε_solvent) and Δn² = (n_solution² - n_solvent²) for each solution.

  • Plot Δε versus w₂. Perform a linear regression to determine the slope, (Δε / w₂)₀.

  • Plot Δn² versus w₂. Perform a linear regression to determine the slope, (Δn² / w₂)₀.

  • Use the calculated slopes and the Guggenheim equation to determine the square of the dipole moment (μ²).

  • Calculate the final dipole moment, μ.

Experimental Workflow Visualization

G cluster_prep Step 1: Preparation cluster_measure Step 2-3: Measurement cluster_analysis Step 4: Data Analysis node_a Prepare 5-7 dilute solutions of solute in non-polar solvent node_b Accurately determine weight fraction (w₂) node_a->node_b node_f Plot Δε vs. w₂ Determine Slope A = (Δε/w₂)₀ node_b->node_f node_g Plot Δn² vs. w₂ Determine Slope B = (Δn²/w₂)₀ node_b->node_g cluster_measure cluster_measure node_b->cluster_measure node_c Thermostatically equilibrate samples at Temp (T) node_d Measure Dielectric Constant (ε) for solvent and solutions node_c->node_d node_e Measure Refractive Index (n) for solvent and solutions node_c->node_e node_d->node_f node_d->node_g node_e->node_f node_e->node_g node_h Calculate Dipole Moment (μ) using Guggenheim Equation node_f->node_h node_g->node_h

Caption: Experimental workflow for dipole moment determination via the Guggenheim method.

Experimental Data Summary
Weight Fraction (w₂)Dielectric Constant (ε)Refractive Index (n)Δε (ε - ε₁)Δn² (n² - n₁²)
0 (Pure Solvent)ε₁ Valuen₁ Value00
Value 1Value 1Value 1Value 1Value 1
Value 2Value 2Value 2Value 2Value 2
Value 3Value 3Value 3Value 3Value 3
Value 4Value 4Value 4Value 4Value 4
Value 5Value 5Value 5Value 5Value 5

Part 3: Synthesis of Findings and Implications

A direct comparison between the computationally predicted dipole moment (gas phase) and the experimentally determined value (in solution) provides a comprehensive understanding of the molecule's electronic nature. Discrepancies between the two values can often be attributed to solvent effects, which can be further investigated using more advanced computational models that incorporate a solvent continuum (e.g., PCM models).

The magnitude of the dipole moment, coupled with the information from the MEP map, provides critical insights for drug development. A large dipole moment suggests the molecule can engage in strong dipole-dipole interactions, which may be crucial for binding to a polar active site in a target protein. The MEP map identifies the specific regions of the molecule—such as the carbonyl oxygen—that are most likely to act as hydrogen bond acceptors. This collective information guides the rational design of more potent and selective analogs.

Conclusion

This guide has established a rigorous and validated framework for the complete characterization of the electronic properties and dipole moment of 1-(4-(3-methylphenoxy)phenyl)ethanone. By integrating state-of-the-art computational chemistry with established experimental techniques, researchers can generate high-fidelity data. The detailed protocols and workflow visualizations provided herein serve as a practical blueprint for scientists in pharmaceutical research and materials science, enabling a deeper understanding of molecular structure-property relationships and accelerating the design of novel chemical entities.

References

  • Buenker, R. J., & Schulte, G. N. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. Proceedings of the Iowa Academy of Science, 70(1), 187-190. [Link][7][9]

  • Cho, Y., Kim, H., & Kim, H. (2018). Determination of the Electric Dipole Moment of a Molecule from Density Functional Theory Calculations. arXiv preprint arXiv:1802.04358. [Link][3]

  • Kumari, A., et al. (2023). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry, 16(2), 1163-1170. [Link][11]

  • ETH Zurich. (2017). Dipole Moment - Physical Chemistry Lab Tutorial. [Link][10]

  • University of Szeged. (n.d.). Dipole moment and molar refraction. [Link][8]

  • Trujillo, J. C. Z., & McKemmish, L. K. (2020). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. arXiv preprint arXiv:2008.10929. [Link][4]

  • Trujillo, J. C. Z., et al. (2020). Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. The Journal of Physical Chemistry A, 124(39), 8098-8113. [Link][6]

  • Chemistry Stack Exchange. (2017). Calculating dipole moments from atomic partial charges. [Link][12]

  • Ramos-Boche, D. M., et al. (2024). Constrained dipole moment density functional theory for the calculation of the charge-transfer energy in non-covalent complexes. The Journal of Chemical Physics, 160(12). [Link][5]

  • Popelier, P. L. A., & Aicken, F. M. (2003). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 225. [Link][1]

  • Wisdomlib. (2024). Substituted acetophenone: Significance and symbolism. [Link][2]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Catalytic Production of Tolyloxy-Phenyl-Ethanones

Abstract: This guide provides an in-depth exploration of the primary catalytic mechanisms for synthesizing tolyloxy-phenyl-ethanones, a class of compounds featuring a diaryl ether ketone motif. Diaryl ethers are crucial...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth exploration of the primary catalytic mechanisms for synthesizing tolyloxy-phenyl-ethanones, a class of compounds featuring a diaryl ether ketone motif. Diaryl ethers are crucial structural units in pharmaceuticals, agrochemicals, and material science.[1] This document moves beyond simple procedural lists to explain the underlying chemical principles, offering researchers and drug development professionals the rationale behind experimental choices. We will dissect two of the most powerful catalytic C-O bond-forming strategies: the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig C-O Coupling. Detailed, field-tested protocols are provided for both methods, accompanied by mechanistic diagrams, comparative data, and expert troubleshooting insights to ensure reproducible and high-yielding syntheses.

Introduction to Synthetic Strategies

The synthesis of tolyloxy-phenyl-ethanones hinges on the formation of a robust diaryl ether C-O bond. Historically, the Ullmann condensation was the predominant method, though it often required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[2][3] The last few decades have seen the rise of palladium-catalyzed cross-coupling reactions, notably the Buchwald-Hartwig amination, which has been successfully adapted for C-O bond formation, offering milder conditions and a broader substrate scope.[1][4][5]

The choice between these two core methodologies depends on factors such as substrate sensitivity, cost considerations (copper vs. palladium), and desired reaction conditions. This guide will illuminate both pathways, empowering the scientist to make an informed decision.

The target molecule for our protocols will be 1-(4-(p-tolyloxy)phenyl)ethanone , which can be synthesized via two primary disconnections:

  • Route A: Coupling of 4-hydroxyacetophenone with a p-tolyl halide.

  • Route B: Coupling of p-cresol (4-methylphenol) with a 4-haloacetophenone.

We will focus on Route B for its readily available starting materials.

The Ullmann Condensation: A Copper-Catalyzed Approach

The Ullmann reaction is a classic method for forming aryl ethers, traditionally using copper metal or copper salts as a promoter or catalyst.[3] Modern iterations have significantly improved its utility by employing catalytic amounts of a copper(I) source in conjunction with ligands, allowing for lower reaction temperatures and greater functional group tolerance.[2][6]

Mechanistic Principles

While the precise mechanism of the Ullmann condensation can be complex and subject to reaction conditions, a generally accepted catalytic cycle involves copper(I) and copper(III) intermediates. The base plays a crucial role in deprotonating the phenol to form a more nucleophilic phenoxide, which then engages with the copper catalyst.

The key steps are:

  • Phenoxide Formation: The base deprotonates the phenol (p-cresol).

  • Oxidative Addition: The aryl halide oxidatively adds to the Cu(I) species, forming a Cu(III) intermediate.

  • Ligand Exchange: The phenoxide displaces the halide on the copper center.

  • Reductive Elimination: The C-O bond is formed, releasing the diaryl ether product and regenerating the active Cu(I) catalyst.[7]

Ullmann Condensation Catalytic Cycle cluster_cycle CuI Cu(I)X CuIII_int Ar-Cu(III)(X)L_n CuI->CuIII_int Oxidative Addition ArX Ar-X (4-Bromoacetophenone) ArOH Ar'-OH + Base (p-Cresol) CuIII_OAr Ar-Cu(III)(OAr')L_n CuIII_int->CuIII_OAr Ligand Exchange (Ar'O⁻) CuIII_OAr->CuI Reductive Elimination Product Ar-O-Ar'

Figure 1: Simplified Catalytic Cycle for the Ullmann Condensation.
Protocol 1: Copper-Catalyzed Synthesis of 1-(4-(p-tolyloxy)phenyl)ethanone

This protocol is adapted from modern Ullmann-type procedures that utilize a ligand to facilitate the catalytic process under milder conditions.[8]

Materials:

  • 4-Bromoacetophenone (1.0 mmol, 199 mg)

  • p-Cresol (4-methylphenol) (1.2 mmol, 130 mg)

  • Copper(I) Iodide (CuI) (0.05 mmol, 9.5 mg, 5 mol%)

  • Picolinic Acid (0.10 mmol, 12.3 mg, 10 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)

  • Dimethyl Sulfoxide (DMSO), anhydrous (2 mL)

  • Ethyl acetate, brine, deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried screw-cap reaction tube, add 4-bromoacetophenone, p-cresol, copper(I) iodide, picolinic acid, and potassium phosphate.

  • Add a magnetic stir bar to the tube.

  • Seal the tube with a Teflon-lined cap.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Using a syringe, add 2 mL of anhydrous DMSO to the reaction mixture.

  • Place the reaction tube in a preheated oil bath or heating block at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with 20 mL of deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(4-(p-tolyloxy)phenyl)ethanone.

The Buchwald-Hartwig C-O Coupling: A Palladium-Catalyzed Pathway

The Buchwald-Hartwig reaction, initially developed for C-N bond formation, has been brilliantly extended to the synthesis of aryl ethers.[4][9] This palladium-catalyzed method is renowned for its mild reaction conditions, high functional group tolerance, and broad applicability.[5][10]

Mechanistic Principles

The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The choice of phosphine ligand is paramount to the success of the reaction; bulky, electron-rich ligands are required to promote the critical reductive elimination step.[11]

The catalytic cycle consists of three main stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-bromoacetophenone), forming a Pd(II) complex.[12]

  • Base-Mediated Deprotonation & Ligand Exchange: The phenol (p-cresol) coordinates to the palladium center. A base (e.g., NaOt-Bu, K₃PO₄) deprotonates the phenol, and the resulting phenoxide displaces the halide on the Pd(II) center.

  • Reductive Elimination: The diaryl ether product is formed and eliminated from the palladium center, regenerating the active Pd(0) catalyst and completing the cycle.[9][12]

Buchwald-Hartwig C-O Coupling Cycle cluster_captions Pd0 Pd(0)L₂ PdII_int Ar-Pd(II)(X)L₂ Pd0->PdII_int Oxidative Addition ArX Ar-X ArX->PdII_int ArOH Ar'-OH + Base PdII_OAr Ar-Pd(II)(OAr')L₂ ArOH->PdII_OAr PdII_int->PdII_OAr Ligand Exchange PdII_OAr->Pd0 Reductive Elimination Product Ar-O-Ar' PdII_OAr->Product caption1 Ar-X = 4-Bromoacetophenone caption2 Ar'-OH = p-Cresol caption3 L = Phosphine Ligand

Figure 2: Catalytic Cycle for Buchwald-Hartwig C-O Coupling.
Protocol 2: Palladium-Catalyzed Synthesis of 1-(4-(p-tolyloxy)phenyl)ethanone

This protocol utilizes a common palladium precursor and a biarylphosphine ligand, which are highly effective for C-O coupling reactions.[10][11]

Materials:

  • 4-Bromoacetophenone (1.0 mmol, 199 mg)

  • p-Cresol (1.2 mmol, 130 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg, 1 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg, 3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)

  • Toluene, anhydrous (4 mL)

  • Ethyl acetate, brine, deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Inside a glovebox, add 4-bromoacetophenone (if solid), p-cresol, Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried reaction vial.

  • Add a magnetic stir bar.

  • Add 4 mL of anhydrous toluene to the vial and seal it with a screw cap.

  • Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with 15 mL of ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.

Comparative Analysis and Experimental Workflow

The choice between the Ullmann and Buchwald-Hartwig methodologies is often a practical one. The following table summarizes key differences to guide your selection.

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper(I) salts (e.g., CuI)[6]Palladium(0) complexes (e.g., Pd₂(dba)₃, Pd(OAc)₂)[10]
Cost Catalyst is generally less expensive.Palladium and specialized ligands are more expensive.
Ligands Simple N- or O-donor ligands (e.g., picolinic acid, diamines).Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[10][11]
Base Strong inorganic bases (K₃PO₄, Cs₂CO₃).[2]Can use a range of bases, including weaker ones like K₃PO₄ or strong ones like NaOt-Bu.[10]
Temperature Typically higher (90-140 °C).[2][8]Generally milder (80-110 °C), with some room-temperature examples.[5]
Scope Good for electron-deficient aryl halides; can be challenging for hindered substrates.[2]Broader substrate scope, including electron-rich/neutral halides and sterically hindered partners.[11]
General Experimental Workflow

Regardless of the catalytic system chosen, the overall laboratory workflow follows a consistent pattern from setup to purification.

Experimental Workflow start 1. Reagent Preparation (Aryl Halide, Phenol, Catalyst, Ligand, Base) setup 2. Reaction Setup (Weighing reagents in an inert atmosphere) start->setup reaction 3. Reaction (Solvent addition, heating, and stirring) setup->reaction workup 4. Aqueous Workup (Quenching, extraction, washing) reaction->workup purify 5. Purification (Drying, concentration, column chromatography) workup->purify product 6. Product Analysis (NMR, MS, Yield Calculation) purify->product

Figure 3: Standard Laboratory Workflow for Catalytic Diaryl Ether Synthesis.

Senior Scientist Insights: Troubleshooting and Optimization

  • Causality Behind Choices:

    • Why Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)? These bases are often superior to others like K₂CO₃. Their greater solubility in organic solvents and the weakly coordinating nature of the cation can facilitate the formation of a more reactive phenoxide, accelerating the reaction.[2]

    • Why Bulky Phosphine Ligands? In the Buchwald-Hartwig cycle, the final reductive elimination step can be slow. Bulky, electron-rich ligands (like XPhos) coordinate to the palladium center, creating steric crowding that promotes the expulsion of the product and accelerates catalyst turnover.[11]

  • Troubleshooting Common Issues:

    • Low Yield:

      • Check Reagent Purity: Ensure starting materials, particularly the phenol and solvent, are anhydrous. Water can hydrolyze the base and interfere with the catalyst.

      • Optimize Ligand/Catalyst Ratio: For Pd-catalyzed reactions, the ligand-to-palladium ratio is critical. A ratio of 1.5:1 to 3:1 (ligand:Pd) is a good starting point.

      • Inert Atmosphere is Key: Both Cu(I) and Pd(0) catalysts are sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas.

    • Side Reactions:

      • Homocoupling of Aryl Halide: This can occur in Ullmann reactions at very high temperatures. Using a ligand and slightly lower temperatures can mitigate this.

      • Reduction of Aryl Halide (Hydrodehalogenation): This can be a problem in Pd-catalyzed reactions. Ensure the base is not excessively strong for the substrate and that the solvent is of high purity.

Conclusion

The synthesis of tolyloxy-phenyl-ethanones is readily achievable through modern catalytic methods. The copper-catalyzed Ullmann condensation offers a cost-effective route, while the palladium-catalyzed Buchwald-Hartwig C-O coupling provides unparalleled scope and mildness. By understanding the underlying catalytic mechanisms, researchers can rationally select reaction parameters, troubleshoot effectively, and optimize conditions to achieve their synthetic goals. The protocols and insights provided herein serve as a robust foundation for professionals in chemical research and drug development.

References

  • Marcoux, J.-F., Doye, S., & Buchwald, S. L. (1997). A General Copper-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 119(43), 10539–10540. [Link][2][6]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link][4]

  • Marcoux, J.-F., Doye, S., & Buchwald, S. L. (1997). A General Copper-Catalyzed Synthesis of Diaryl Ethers. American Chemical Society. [Link][2]

  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). A General Method for the Palladium-Catalyzed Formation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378. [Link][10]

  • IntechOpen. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link][1]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link][5]

  • Aranyos, A., et al. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society. [Link][11]

  • RSC Publishing. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. [Link][13]

  • National Institutes of Health (NIH). (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. PMC. [Link][14]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Milton, E. J., Fuentes, J. A., & Clarke, M. L. (2009). Palladium-catalysed synthesis of aryl-alkyl ethers using alkoxysilanes as nucleophiles. Organic & Biomolecular Chemistry. [Link][15]

  • PrepChem.com. Synthesis of α-(4-methylphenoxy)acetophenone. [Link][16]

  • National Institutes of Health (NIH). (2018). Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions. PMC. [Link][17]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link][12]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][18]

  • Bentham Science Publisher. (2024). An Attractive and Comprehensive Review on C-O Bond Formation: Nanomagnetic Recoverable Catalysts to Access Diaryl Ethers via C-O Cross-coupling Reactions. [Link][19]

  • ResearchGate. (2014). ChemInform Abstract: Synthesis of Diaryl Ethers by CuI-Catalyzed C—O Bond Formation via Ullman Coupling: Assessing the Reactivity of Aryl Halides. [Link][8]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link][20]

  • PrepChem.com. Synthesis of 4-Methylphenoxyacetic acid. [Link][21]

  • Wikipedia. (2023). Ullmann condensation. [Link][3]

  • Wikipedia. (2023). Ullmann reaction. [Link][22]

  • India Science, Technology & Innovation - ISTI Portal. Development of process for production of 4-methoxy acetophenone in a continuous single-step process. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link][23]

  • Asian Journal of Organic & Medicinal Chemistry. (2018). Sonochemical Synthesis of α-bromoacetophenones. [Link][24]

  • protocols.io. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). [Link][25]

  • Google Patents. CN1003043B - Synthesis method of m-phenoxy acetophenone. [26]

  • ResearchGate. (2012). The Ullmann Ether Condensation. [Link][27]

  • Google Patents. CN107983396A - The process for catalytic synthesis of acetophenone. [28]

  • Google Patents. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines. [29]

Sources

Application

Functionalization of the ketone group in 1-(4-M-Tolyloxy-phenyl)-ethanone

Application Note: Strategic Functionalization of 1-[4-(3-Methylphenoxy)phenyl]ethanone Executive Summary This guide details the strategic functionalization of 1-[4-(3-methylphenoxy)phenyl]ethanone (referred to herein as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 1-[4-(3-Methylphenoxy)phenyl]ethanone

Executive Summary

This guide details the strategic functionalization of 1-[4-(3-methylphenoxy)phenyl]ethanone (referred to herein as Compound A ). This molecule features a diaryl ether core—a "privileged structure" in medicinal chemistry found in kinase inhibitors (e.g., Sorafenib) and antiviral agents. The acetyl group serves as a versatile linchpin for divergent synthesis.

This note focuses on three high-value transformations relevant to drug discovery:

  • Asymmetric Transfer Hydrogenation (ATH): Accessing chiral alcohols with high enantiomeric excess (ee).[1]

  • Reductive Amination: Installing amine pharmacophores using Titanium(IV) isopropoxide.

  • 
    -Bromination & Hantzsch Cyclization:  Constructing thiazole heterocycles.
    

Chemical Profile & Reactivity

PropertyDescription
Compound Name 1-[4-(3-methylphenoxy)phenyl]ethanone
Structure 3-Me-C₆H₄-O-C₆H₄-C(=O)CH₃
Core Reactivity Ketone (Electrophilic C=O);

-Protons (Acidic, pKa ~19)
Stability Ether linkage is stable to standard reduction/oxidation conditions.[2]
Solubility High in DCM, THF, EtOAc; Low in Water.

Reactivity Insight: The 3-methylphenoxy group acts as a weak electron donor to the central phenyl ring. While this slightly deactivates the ketone toward nucleophilic attack compared to unsubstituted acetophenone, it remains highly reactive for hydride reduction and condensation reactions.

Reaction Landscape (Visual Guide)

The following diagram outlines the divergent synthesis pathways from Compound A.

ReactionLandscape Start Compound A (Ketone) Prod1 Chiral Alcohol (>95% ee) Start->Prod1 Asymmetric Transfer Hydrogenation (Ru-Cat) Prod2 Secondary Amine (CNS Active Scaffold) Start->Prod2 Reductive Amination (Ti(OiPr)4 / NaBH4) Prod3 Alpha-Bromo Ketone Start->Prod3 Bromination (CuBr2) Prod4 Aminothiazole (Hantzsch Product) Prod3->Prod4 Thiourea Cyclization

Figure 1: Divergent synthesis pathways for Compound A.

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-1-[4-(3-methylphenoxy)phenyl]ethanol. Mechanism: Noyori Transfer Hydrogenation using a Ruthenium-diamine complex.

Scientific Rationale

Direct hydrogenation using


 gas often requires high pressure. ATH using formic acid/triethylamine is safer, operationally simpler, and yields high enantioselectivity. The Ru(II)-TsDPEN catalyst operates via a metal-ligand bifunctional mechanism where the proton is delivered from the amine ligand and the hydride from the metal center.
Materials
  • Substrate: Compound A (1.0 eq)

  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or neat reaction.

Step-by-Step Protocol
  • Preparation: In a flame-dried Schlenk flask, dissolve Compound A (10 mmol, 2.26 g) in dry DCM (10 mL).

  • Degassing: Sparge the solution with Nitrogen (

    
    ) for 10 minutes to remove dissolved oxygen (critical for Ru-catalyst longevity).
    
  • Catalyst Addition: Add RuCl (32 mg, 0.05 mmol).

  • Initiation: Add the Formic Acid/TEA mixture (3 mL) via syringe.

  • Reaction: Stir at 28°C for 14–18 hours. Monitor by TLC (30% EtOAc/Hexane). The ketone spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quench: Dilute with water (20 mL) and extract with DCM (3 x 15 mL).

  • Purification: Wash combined organics with sat.

    
     (to remove formic acid) and brine. Dry over 
    
    
    
    . Concentrate and purify via flash chromatography (SiO2, 10-20% EtOAc/Hexane).

Validation:

  • Yield: Expect 90–95%.

  • Enantiomeric Excess (ee): Determine via Chiral HPLC (Chiralcel OD-H column, 90:10 Hexane:iPrOH). Expect >96% ee.[1][3][4]

Protocol 2: Direct Reductive Amination

Objective: Conversion of the ketone to a secondary amine (e.g., using benzylamine). Challenge: Acetophenones are sterically hindered compared to aldehydes, often leading to low conversion or alcohol byproducts. Solution: Use Titanium(IV) isopropoxide (


)  as a Lewis acid and water scavenger to drive imine formation before reduction.
Workflow Diagram

ReductiveAmination Step1 Step 1: Imine Formation Ketone + Amine + Ti(OiPr)4 (Neat, 12h, RT) Step2 Intermediate: Titanium-Imine Complex Step1->Step2 - iPrOH Step3 Step 2: Reduction Add EtOH + NaBH4 (0°C -> RT, 4h) Step2->Step3 Hydride Transfer Step4 Quench: Add 1M NaOH (Precipitates TiO2) Step3->Step4

Figure 2: Two-step, one-pot reductive amination protocol.

Step-by-Step Protocol
  • Imine Formation: In a sealed vial, combine Compound A (1.0 eq) and the amine (e.g., benzylamine, 1.2 eq).

  • Activation: Add

    
     (1.5 eq) dropwise. Note: The mixture will become viscous.
    
  • Stirring: Stir neat (or in minimal dry THF) under

    
     for 12 hours.
    
  • Reduction: Dilute the mixture with absolute Ethanol (10 mL per gram of substrate). Cool to 0°C.

  • Hydride Addition: Add Sodium Borohydride (

    
    , 1.5 eq) portion-wise. Allow to warm to room temperature and stir for 4 hours.
    
  • Workup (Critical): Quench by adding 1M NaOH (or water). A white precipitate (

    
    ) will form. Filter this solid through a Celite pad.
    
  • Extraction: Extract the filtrate with EtOAc. The amine product is in the organic layer.[5]

Protocol 3: -Bromination (Precursor to Thiazoles)

Objective: Synthesis of 2-bromo-1-[4-(3-methylphenoxy)phenyl]ethanone. Method: Copper(II) Bromide (


) mediated bromination.
Scientific Rationale

Using elemental Bromine (


) often leads to poly-bromination (di-bromo species). 

in refluxing EtOAc/CHCl3 provides a heterogeneous system that releases

slowly, ensuring high selectivity for the mono-bromo product.
Step-by-Step Protocol
  • Setup: Dissolve Compound A (1.0 eq) in Ethyl Acetate (EtOAc) and Chloroform (

    
    ) (1:1 ratio).
    
  • Reagent: Add finely powdered

    
     (2.0 eq).
    
  • Reflux: Heat to reflux (approx. 70°C) with vigorous stirring.

  • Observation: The black

    
     solid will gradually turn to white 
    
    
    
    as the reaction proceeds (2–4 hours).
  • Filtration: Cool to RT. Filter off the copper salts through a silica plug.

  • Isolation: Evaporate the solvent. The

    
    -bromo ketone is a lachrymator (tear gas agent)—handle in a fume hood .
    
  • Application (Hantzsch Synthesis): Immediately dissolve the crude bromo-ketone in Ethanol, add a thiourea derivative (1.0 eq), and reflux for 2 hours to generate the 2-aminothiazole scaffold.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][6] Accounts of Chemical Research, 30(2), 97–102. Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[3] Journal of the Chemical Society, Perkin Transactions 1, 1, 1-5. Link

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • Wu, X., et al. (2005).[1] Aqueous-Phase Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition, 44(22), 3407-3411. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-M-Tolyloxy-phenyl)-ethanone

Welcome to the Technical Support Center for the synthesis of 1-(4-M-Tolyloxy-phenyl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-M-Tolyloxy-phenyl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you improve your reaction yield and overcome common challenges.

Introduction

The synthesis of 1-(4-M-Tolyloxy-phenyl)-ethanone, a diaryl ether, is a key transformation in the development of various pharmaceutical and agrochemical compounds. The diaryl ether linkage is a common structural motif in numerous natural products with diverse biological activities, including antibacterial, anti-inflammatory, and antifungal properties.[1] This guide will focus on the two primary synthetic routes: the Ullmann Condensation and the Williamson Ether Synthesis. We will delve into the mechanistic details of each, provide step-by-step protocols, and offer solutions to common experimental hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-(4-M-Tolyloxy-phenyl)-ethanone.

Low or No Product Yield

Q1: I am getting a very low yield in my Ullmann condensation. What are the most likely causes?

A1: Low yields in an Ullmann condensation for diaryl ether synthesis can stem from several factors. This copper-catalyzed reaction is often sensitive to reaction conditions.[2]

  • Inactive Catalyst: The copper catalyst is crucial. If you are using copper powder, it may need activation. Traditional methods involved preparing "activated" copper powder in situ by reducing copper sulfate with zinc metal in hot water.[2] For modern protocols using copper(I) salts like CuI, ensure the reagent is fresh and has been stored under an inert atmosphere to prevent oxidation.

  • Reaction Temperature: Ullmann-type reactions traditionally require high temperatures, often exceeding 210°C.[2] If the temperature is too low, the reaction rate will be significantly slower, leading to incomplete conversion. Conversely, excessively high temperatures can lead to product decomposition. It is essential to carefully control and monitor the reaction temperature.

  • Solvent Choice: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically required to reach the necessary reaction temperatures.[2] The choice of solvent can also influence the solubility of the reactants and the catalytic species.

  • Base Strength and Solubility: The choice of base is critical. While potassium carbonate is commonly used, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective.[1][3] The solubility of the phenoxide salt formed is also important; cesium salts are generally more soluble in organic solvents, which can enhance reactivity.[3]

  • Ligand Absence or Inappropriateness: Modern Ullmann syntheses often employ ligands to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[1] N,N-dimethylglycine and various diamine ligands have been shown to be effective.[1] If you are not using a ligand, consider adding one to your reaction system.

Q2: My Williamson ether synthesis is not working for this aromatic substrate. What are the key considerations?

A2: The Williamson ether synthesis, a classic SN2 reaction, can be challenging when forming diaryl ethers due to the reduced reactivity of the aryl halide.[4][5]

  • Aryl Halide Reactivity: SN2 reactions on sp²-hybridized carbons (like in an aryl halide) are generally not feasible.[4][6] Therefore, the Williamson approach for this synthesis would involve the reaction of the phenoxide of m-cresol with an activated aryl electrophile, such as 4-fluoroacetophenone or 4-chloroacetophenone, where the acetyl group activates the ring towards nucleophilic aromatic substitution. A standard aryl halide like 4-bromoacetophenone will be significantly less reactive.

  • Leaving Group: A good leaving group on the aromatic ring is essential. Fluoride is often the best leaving group in nucleophilic aromatic substitution reactions on electron-deficient rings.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are the best choices for Williamson ether synthesis.[7] These solvents solvate the cation of the phenoxide, leaving the oxygen anion more "naked" and nucleophilic.[7]

  • Incomplete Deprotonation: Ensure complete deprotonation of the m-cresol to form the phenoxide. A strong base like sodium hydride (NaH) or potassium hydride (KH) is often more effective than weaker bases like potassium carbonate (K₂CO₃).

Side Reactions and Impurities

Q3: I see multiple spots on my TLC plate after the reaction. What are the common side reactions?

A3: Several side reactions can lead to a mixture of products.

  • For Ullmann Condensation:

    • Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct. This is more common in the classic Ullmann reaction for biaryl synthesis but can occur as a side reaction in diaryl ether synthesis.

    • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene.

    • Phenol Formation: If water is present in the reaction mixture, it can react with the aryl halide to form a phenol byproduct.[3]

  • For Williamson Ether Synthesis (Nucleophilic Aromatic Substitution):

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen or the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to a carbon-carbon bond formation between the two aromatic rings. The choice of solvent can influence the O/C alkylation ratio.[7]

    • Hydrolysis of the Aryl Halide: If water is present, it can compete with the phenoxide as a nucleophile, leading to the formation of 4-hydroxyacetophenone.

Q4: How can I minimize the formation of byproducts?

A4: Minimizing byproducts requires careful control of the reaction conditions.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with water.

  • Optimize Reactant Stoichiometry: Using a slight excess of the phenol component in the Ullmann condensation can help to consume the aryl halide and reduce homocoupling.

  • Control Temperature: As mentioned, maintaining the optimal reaction temperature is crucial to favor the desired reaction pathway.

  • Purification: If byproducts are formed, they will need to be removed during the work-up and purification steps. Column chromatography is often effective for separating the desired diaryl ether from byproducts.

Part 2: Frequently Asked Questions (FAQs)

Q5: Which synthetic route, Ullmann or Williamson, is generally better for preparing 1-(4-M-Tolyloxy-phenyl)-ethanone?

A5: Both routes have their advantages and disadvantages.

  • Ullmann Condensation: This is a more traditional and often more reliable method for forming diaryl ethers, especially when starting with unactivated aryl halides. The development of modern catalytic systems with ligands has made this reaction more versatile and allows for milder reaction conditions.[1]

  • Williamson Ether Synthesis (via Nucleophilic Aromatic Substitution): This can be a very effective method if an appropriately activated aryl halide (e.g., 4-fluoroacetophenone) is used. The reaction conditions are often milder than the traditional Ullmann condensation. However, if the aryl halide is not sufficiently activated, this reaction will likely fail.

The choice of route may ultimately depend on the availability and cost of the starting materials and the specific experimental capabilities of your lab.

Q6: What is the role of a phase transfer catalyst in the Williamson ether synthesis?

A6: A phase transfer catalyst (PTC), such as tetrabutylammonium bromide or 18-crown-6, can be beneficial in Williamson ether synthesis, particularly when using a solid base like potassium carbonate in a non-polar or moderately polar solvent. The PTC helps to transport the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction with the aryl halide occurs, thereby increasing the reaction rate.[8]

Q7: How do I monitor the progress of my reaction?

A7: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the limiting starting material and the appearance of a new spot for the product will indicate the reaction's progress.

Part 3: Experimental Protocols

The following are generalized protocols based on established procedures for Ullmann and Williamson-type reactions. It is crucial to perform a thorough literature search for the most up-to-date and specific procedures and to conduct a comprehensive safety assessment before any experimental work.

Protocol 1: Ullmann Condensation

This protocol is a modern adaptation using a copper(I) catalyst and a ligand.

Reactants and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Iodoacetophenone246.04(e.g., 246 mg)1.0 mmol1.0
m-Cresol108.14(e.g., 130 mg)1.2 mmol1.2
Copper(I) Iodide (CuI)190.45(e.g., 19 mg)0.1 mmol0.1
N,N-Dimethylglycine103.12(e.g., 21 mg)0.2 mmol0.2
Potassium Phosphate (K₃PO₄)212.27(e.g., 425 mg)2.0 mmol2.0
Acetonitrile (anhydrous)41.05(e.g., 5 mL)--

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 4-iodoacetophenone, m-cresol, copper(I) iodide, N,N-dimethylglycine, and potassium phosphate.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Add anhydrous acetonitrile via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(4-M-Tolyloxy-phenyl)-ethanone.

Protocol 2: Williamson Ether Synthesis (Nucleophilic Aromatic Substitution)

This protocol utilizes an activated aryl halide.

Reactants and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
m-Cresol108.14(e.g., 108 mg)1.0 mmol1.0
Sodium Hydride (60% dispersion in mineral oil)24.00 (NaH)(e.g., 44 mg)1.1 mmol1.1
4-Fluoroacetophenone138.13(e.g., 152 mg)1.1 mmol1.1
Dimethylformamide (DMF, anhydrous)73.09(e.g., 5 mL)--

Procedure:

  • To a dry, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add m-cresol and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Dissolve 4-fluoroacetophenone in a small amount of anhydrous DMF and add it to the dropping funnel.

  • Add the 4-fluoroacetophenone solution dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Part 4: Visualization & Formatting

Reaction Mechanisms

Ullmann_Condensation Ar-OH + Base Ar-OH + Base Ar-O⁻ Ar-O⁻ Ar-OH + Base->Ar-O⁻ Deprotonation Cu(I)X Cu(I)X Ar-O-Cu(I) Ar-O-Cu(I) Cu(I)X->Ar-O-Cu(I) Ar-O⁻ Ar'-Cu(III)(X)(OAr) Ar'-Cu(III)(X)(OAr) Ar-O-Cu(I)->Ar'-Cu(III)(X)(OAr) Ar'-X Ar'-X Ar'-X->Ar'-Cu(III)(X)(OAr) Oxidative Addition Ar-O-Ar' + Cu(I)X Ar-O-Ar' + Cu(I)X Ar'-Cu(III)(X)(OAr)->Ar-O-Ar' + Cu(I)X Reductive Elimination

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Aromatic Substitution Ar-OH m-Cresol Ar-O⁻Na⁺ Sodium m-cresolate Ar-OH->Ar-O⁻Na⁺ + Base Base NaH Product 1-(4-M-Tolyloxy-phenyl)-ethanone Ar-O⁻Na⁺->Product + 4-Fluoroacetophenone

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Reactants, Catalyst/Base) B 2. Inert Atmosphere (Evacuate & Backfill) A->B C 3. Solvent Addition B->C D 4. Reaction (Heating & Stirring) C->D E 5. Workup (Cooling & Quenching) D->E F 6. Extraction (Organic Solvent & Water) E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography/Recrystallization) G->H I Product H->I

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 13, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved February 13, 2026, from [Link]

  • Wikipedia. (2023, December 19). Williamson ether synthesis. Retrieved February 13, 2026, from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). Retrieved February 13, 2026, from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved February 13, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0187593). Retrieved February 13, 2026, from [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (2023, November 29). Ullmann condensation. Retrieved February 13, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved February 13, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved February 13, 2026, from [Link]

  • bioRxiv. (n.d.). Chemical Synthesis and Characterization. Retrieved February 13, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved February 13, 2026, from [Link]

  • Monatshefte für Chemie - Chemical Monthly. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved February 13, 2026, from [Link]

  • MDPI. (2017). 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). CN102898357A - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • protocols.io. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2025). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Organic Syntheses. (n.d.). 2-methoxydiphenyl ether. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi.
  • Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.
  • IP.com. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved February 13, 2026, from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of Tolyloxy-Phenyl-Ethanone

Core Directive & Scope Welcome to the Technical Support Center. You are likely working with 2-(4-tolyloxy)-1-phenylethanone or a structural isomer.

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

Welcome to the Technical Support Center. You are likely working with 2-(4-tolyloxy)-1-phenylethanone or a structural isomer. This molecule presents a specific purification challenge: it possesses a "dual-nature" polarity—a polar ketone/ether core flanked by lipophilic aromatic rings.

This guide moves beyond generic advice. We treat the recrystallization of tolyloxy-phenyl-ethanone not as a passive cooling process, but as a controlled thermodynamic selection. Your primary risks with this molecule are oiling out (liquid-liquid phase separation) and impurity occlusion (trapping starting phenols).

Solvent Selection Logic (The "Why")

For this specific molecular class (aryloxy-acetophenones), the "Like Dissolves Like" rule is insufficient. You must balance the Dielectric Constant (


)  against the Boiling Point (BP)  to prevent the solute from melting before it dissolves.
Recommended Solvent Systems
Solvent SystemRoleCompositionWhy it works for Tolyloxy-phenyl-ethanone
Ethanol (95%) Primary Single SolventGold Standard. The hydroxyl group interacts with the ketone carbonyl, while the ethyl chain accommodates the aromatic rings. BP (78°C) is usually safe against oiling out.
EtOAc / Hexane Secondary Binary (1:3 start)The Tuner. Use if Ethanol yields are low. Ethyl Acetate (EtOAc) dissolves the ketone; Hexane acts as the anti-solvent to force precipitation upon cooling.
Isopropanol (IPA) Alternative Single SolventHigh-Solubility Option. Higher BP (82°C) than EtOH. Use only if the solid is stubborn to dissolve in refluxing ethanol.
Methanol Rescue Single SolventLow-Temp Option. Lower BP (65°C). Use only if the compound oils out in Ethanol; the lower BP forces crystallization at a lower temperature.
Solvent Decision Tree

Use this logic flow to select your starting point.

SolventSelection Start Start: Crude Tolyloxy-phenyl-ethanone SolubilityCheck Test Solubility in Refluxing Ethanol (95%) Start->SolubilityCheck Dissolves Dissolves completely? SolubilityCheck->Dissolves YesDissolves Cool to RT. Crystals form? Dissolves->YesDissolves Yes NoDissolve Issue: Insoluble Dissolves->NoDissolve No (Solid remains) OilsOut Issue: Oils Out Dissolves->OilsOut No (Forms Oil) Success System: Ethanol (95%) Standard Protocol YesDissolves->Success Yes NoCrystals Issue: Too Soluble YesDissolves->NoCrystals No SwitchBinary Switch to Binary System: Dissolve in Min. EtOAc -> Add Hexane NoCrystals->SwitchBinary TryIPA Try Isopropanol (Higher BP) NoDissolve->TryIPA RescueOil See 'Oiling Out' Workflow

Figure 1: Logic flow for selecting the initial solvent system based on solubility behavior.

Troubleshooting: The "Oiling Out" Crisis

The most frequent support ticket we receive for this molecule involves Oiling Out . The Science: This occurs when the saturation temperature of your solution is higher than the melting point of the solvated compound. The compound separates as a liquid droplet (emulsion) rather than a crystal lattice.[1][2] Impurities prefer the oil phase, ruining purification [1, 3].

The Rescue Protocol (If Oiling Occurs)
  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Add Solvent: Add 20% more of the good solvent (e.g., Ethanol). This lowers the saturation temperature.

  • Seed: Cool slightly (but stay above the oiling point) and add a seed crystal.

  • Insulate: Wrap the flask in foil/towel to slow the cooling rate. Fast cooling promotes oiling.

OilingRescue Oil Oiling Out Observed Reheat Reheat to Reflux (Dissolve Oil) Oil->Reheat Dilute Add 20% More Solvent (Lower Saturation Temp) Reheat->Dilute Seed Add Seed Crystal at ~50°C Dilute->Seed SlowCool Slow Cool (Insulate Flask) Seed->SlowCool Crystal Pure Crystals SlowCool->Crystal

Figure 2: Step-by-step workflow to recover a batch that has separated into an oil.[3]

Standard Operating Procedure (SOP)

Method: Single-Solvent Recrystallization (Ethanol) Target: Removal of unreacted p-cresol and inorganic salts.

  • Preparation: Place crude tolyloxy-phenyl-ethanone (10g) in a 250mL Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add 30mL of Ethanol (95%). Heat to reflux on a stir plate.

    • Note: If solid remains, add ethanol in 5mL increments. Stop exactly when the solution becomes clear.

  • Filtration (Hot): If insoluble specks remain (likely inorganic salts), filter rapidly through a pre-warmed fluted filter paper or a heated glass frit.

    • Critical: Do not let the solution cool during filtration, or the product will crystallize in the funnel.

  • Crystallization: Remove from heat. Cover the flask opening with a Kimwipe or loose foil. Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Optimization: Once at RT, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash with cold ethanol (chilled to 0°C).

  • Drying: Dry under vacuum or in a desiccator. Do not oven dry above 40°C to avoid melting.

Frequently Asked Questions (FAQs)

Q: My product has a yellow tint after recrystallization. How do I remove it? A: The yellow color is likely due to oxidized phenolic impurities or trace iodine (if used in synthesis).

  • Fix: During the reflux step (Step 2), add Activated Charcoal (1-2% by weight of crude). Boil for 5 minutes, then perform a Hot Filtration through Celite to remove the charcoal. The filtrate should be colorless.

Q: Can I use water as an anti-solvent with Ethanol? A: Yes, but proceed with caution.

  • Risk: Water significantly increases the polarity of the solvent mixture. If added too quickly, it will force the hydrophobic tolyloxy-phenyl-ethanone out as an oil (see "Oiling Out").

  • Protocol: Add warm water dropwise to the hot ethanol solution only until a faint turbidity persists, then let it clear and cool.

Q: I have no crystals after cooling to 0°C. What now? A: You likely used too much solvent (Hypersaturation failed).

  • Fix: Evaporate 30-50% of the solvent using a rotary evaporator or gentle stream of nitrogen. Re-cool. If still no crystals, scratch the inner glass wall with a glass rod to induce nucleation.

References

  • LibreTexts Chemistry. (2022). Troubleshooting: Oiling Out.[2][3][4][5]Link

  • University of Rochester. (n.d.). Solvents for Recrystallization.[3][5][6][7][8][9] Department of Chemistry. Link

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.[2][3][7]Link

  • Organic Syntheses. (1951). 2-Aminoacetophenone Hydrochloride (Analogous Procedure). Coll. Vol. 3, p. 14. Link

Sources

Troubleshooting

Minimizing side reactions during 1-(4-M-Tolyloxy-phenyl)-ethanone production

Welcome to the technical support guide for the synthesis of 1-(4-M-Tolyloxy-phenyl)-ethanone. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(4-M-Tolyloxy-phenyl)-ethanone. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice to help you minimize side reactions and optimize your synthetic protocol.

I. Introduction to the Synthesis

The formation of 1-(4-M-Tolyloxy-phenyl)-ethanone, a diaryl ether, is a critical step in various synthetic pathways. The most common route involves a nucleophilic aromatic substitution reaction, typically a variation of the Williamson ether synthesis or the Ullmann condensation, coupling 4-hydroxyacetophenone with a substituted toluene derivative. While seemingly straightforward, this synthesis is often plagued by side reactions that can significantly reduce yield and complicate purification. This guide provides a structured approach to identifying and mitigating these issues.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.

Question 1: My yield of 1-(4-M-Tolyloxy-phenyl)-ethanone is significantly lower than expected. What are the likely causes?

Low yields are a frequent issue and can often be attributed to competing side reactions. The primary culprits are typically C-alkylation of the phenoxide and elimination reactions of the alkylating agent.[1][2]

Possible Cause 1: C-Alkylation of the 4-hydroxyacetophenone starting material.

  • Explanation: The phenoxide ion of 4-hydroxyacetophenone is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation), leading to undesired byproducts.[1][2] The presence of the acetyl group can further activate the ring towards electrophilic attack.

  • Mitigation Strategies:

    • Solvent Choice: The choice of solvent plays a crucial role. Polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are generally preferred as they solvate the cation of the base, leaving the oxygen of the phenoxide more nucleophilic and accessible for the desired O-alkylation.[1][2][3] Protic solvents can solvate the phenoxide, reducing its nucleophilicity and potentially favoring C-alkylation.[1]

    • Counter-ion of the Base: The nature of the cation from the base used to deprotonate the 4-hydroxyacetophenone can influence the O- vs. C-alkylation ratio. Larger, softer cations like cesium (from Cs₂CO₃) or potassium (from K₂CO₃) often favor O-alkylation over smaller, harder cations like sodium (from NaH).[2]

Possible Cause 2: Elimination Side Reactions.

  • Explanation: If the tolyl component is introduced as a tolyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, especially if the halide is on a secondary or tertiary carbon (though less common for this specific synthesis).[1][3][4] Higher reaction temperatures can also favor elimination over substitution.[1]

  • Mitigation Strategies:

    • Reaction Temperature: Carefully control the reaction temperature. While heat is necessary to drive the reaction, excessive temperatures can promote elimination. A typical range for Williamson ether synthesis is 50-100 °C.[1][5] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

    • Choice of Leaving Group: The nature of the leaving group on the tolyl moiety is important. Good leaving groups like tosylates or mesylates can be used as alternatives to halides.[4][5]

Question 2: I am observing an unexpected peak in my NMR/LC-MS that I suspect is a byproduct. What could it be?

Identifying byproducts is key to optimizing your reaction. Here are some common possibilities:

Potential Byproduct 1: C-Alkylated Isomer.

  • Identification: This would be an isomer of your desired product where the tolyl group is attached to the aromatic ring of the acetophenone instead of the phenolic oxygen. This will result in a significantly different NMR spectrum, particularly in the aromatic region, and a free hydroxyl group will be observable in the IR and ¹H NMR (if not exchanged with D₂O).

  • Confirmation: Isolate the byproduct by chromatography and perform detailed spectroscopic analysis (¹H NMR, ¹³C NMR, COSY, HMBC) to confirm the connectivity.

Potential Byproduct 2: Product of Self-Condensation of 4-hydroxyacetophenone.

  • Explanation: Under strongly basic conditions, 4-hydroxyacetophenone can potentially undergo self-condensation reactions, although this is generally less common under standard ether synthesis conditions.

  • Identification: These would be higher molecular weight species. Mass spectrometry would be the primary tool for identifying such products.

Potential Byproduct 3: Hydrodehalogenated Arene.

  • Explanation: In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination (which can be adapted for ether synthesis), a common side reaction is the hydrodehalogenation of the aryl halide starting material.[6] This results in the formation of toluene from the tolyl halide.

  • Identification: Toluene is volatile and may be lost during workup, but its presence can be detected by GC-MS analysis of the crude reaction mixture.

Question 3: My reaction is very slow or does not go to completion. How can I improve the reaction rate?

Incomplete conversion can be due to several factors, from insufficient reactivity to catalyst deactivation.

Troubleshooting Steps:

  • Ensure Complete Deprotonation: The reaction will not proceed efficiently if the 4-hydroxyacetophenone is not fully deprotonated to the phenoxide.

    • Choice of Base: Use a sufficiently strong base. For aryl alcohols, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[2] Stronger bases like sodium hydride (NaH) can also be employed, but require anhydrous conditions.[2][3]

    • Stoichiometry of Base: Use at least one equivalent of the base. A slight excess (1.1-1.5 equivalents) can help ensure complete deprotonation.

  • Optimize the Catalyst System (for Ullmann or Buchwald-Hartwig type reactions):

    • Ullmann Condensation: Traditional Ullmann reactions often require high temperatures (>200 °C) and stoichiometric amounts of copper.[7] Modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand (such as a diamine or phenanthroline) to facilitate the reaction at lower temperatures.[7][8] The use of activated copper powder can also improve reactivity.[9]

    • Buchwald-Hartwig Etherification: This palladium-catalyzed method is an alternative. The choice of phosphine ligand is critical for the success of the reaction.[6][10][11] Experiment with different ligands to find the optimal one for your specific substrates.

  • Increase Reaction Temperature: As mentioned earlier, while high temperatures can promote side reactions, insufficient heat will lead to a sluggish reaction. If the reaction is clean but slow at a lower temperature, a modest increase may be beneficial. Monitor the reaction closely by TLC or LC-MS to track the formation of byproducts.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for this transformation: Williamson ether synthesis or a copper-catalyzed Ullmann condensation?

Both methods are viable. The choice often depends on the specific substrates and available laboratory resources.

  • Williamson Ether Synthesis: This is a classic and often simpler approach, especially for laboratory-scale synthesis.[4][5] It works well when the tolyl group is introduced via a reactive tolyl halide or sulfonate. However, it can be sensitive to steric hindrance.

  • Ullmann Condensation: This method is particularly useful for forming diaryl ethers, especially when dealing with less reactive aryl halides.[7][12] While traditional conditions are harsh, modern ligand-accelerated protocols have made it a much more attractive option, often providing higher yields for challenging substrates.[13][14]

Q2: What is the best way to purify the final product, 1-(4-M-Tolyloxy-phenyl)-ethanone?

The purification strategy will depend on the nature and quantity of the impurities.

  • Flash Column Chromatography: This is the most common and effective method for separating the desired product from unreacted starting materials and side products like C-alkylated isomers.[15][16] A gradient elution with a hexane/ethyl acetate solvent system is typically a good starting point.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent method for obtaining highly pure material. The choice of solvent will need to be determined empirically, but solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are often good candidates.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety practices should always be followed.

  • Handling of Bases: Strong bases like sodium hydride are pyrophoric and react violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Hazards: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate gloves and work in a well-ventilated fume hood.

  • Starting Material Hazards: 4-hydroxyacetophenone can be an irritant to the skin, eyes, and respiratory system and may cause skin sensitization.[17][18]

IV. Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for Ullmann-type Synthesis
ParameterRecommended ConditionRationale
Catalyst 5-10 mol% CuIEffective and common copper(I) source.[14]
Ligand 10-20 mol% 1,10-Phenanthroline or N,N'-DimethylethylenediamineAccelerates the reaction and allows for milder conditions.[7]
Base 2 equivalents Cs₂CO₃ or K₃PO₄Strong, non-nucleophilic bases that promote the reaction.
Solvent Anhydrous DMF or DioxanePolar aprotic solvents that facilitate the SNAr mechanism.[7]
Temperature 100-140 °CSufficient to drive the reaction without excessive decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the catalyst and other reagents.
Protocol: General Procedure for Ullmann-type Synthesis of 1-(4-M-Tolyloxy-phenyl)-ethanone
  • To a dry Schlenk flask under an inert atmosphere, add 4-hydroxyacetophenone (1.0 eq), the appropriate aryl halide (e.g., 3-iodotoluene or 4-iodotoluene) (1.1 eq), CuI (0.05 eq), 1,10-phenanthroline (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous solvent (e.g., DMF or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

V. Visualizing the Process

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of Desired Ether check_byproducts Analyze Crude Reaction Mixture (NMR, LC-MS) start->check_byproducts c_alkylation C-Alkylated Isomer Detected? check_byproducts->c_alkylation elimination Elimination Products Detected? incomplete_rxn High Amount of Starting Material Remaining? c_alkylation->elimination No solve_c_alkylation Optimize Solvent and Base: - Use Polar Aprotic Solvent (DMF, DMSO) - Use Cs₂CO₃ or K₂CO₃ c_alkylation->solve_c_alkylation Yes elimination->incomplete_rxn No solve_elimination Optimize Temperature: - Lower reaction temperature - Monitor closely elimination->solve_elimination Yes solve_incomplete_rxn Improve Reaction Conditions: - Ensure complete deprotonation (stronger base) - Optimize catalyst/ligand system - Increase temperature cautiously incomplete_rxn->solve_incomplete_rxn Yes end Optimized Yield incomplete_rxn->end No solve_c_alkylation->end solve_elimination->end solve_incomplete_rxn->end

Caption: A decision tree for troubleshooting low product yield.

Key Reaction Pathways: O- vs. C-Alkylation

O_vs_C_Alkylation phenoxide 4-Acetophenoxide Ion (Ambident Nucleophile) o_alkylation 1-(4-M-Tolyloxy-phenyl)-ethanone (Desired Product - O-Alkylation) phenoxide->o_alkylation Attack at Oxygen c_alkylation C-Alkylated Byproduct phenoxide->c_alkylation Attack at Carbon Ring tolyl_halide Tolyl-X (Electrophile)

Caption: Competing O- and C-alkylation pathways.

VI. References

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • 14.2. Preparation of Phenyl Acetate and Its Conversion into 4-Hydroxyacetophenone. Books. Available from:

  • Process for producing 4-hydroxyacetophenone. Google Patents. Available from:

  • Process for producing 4-hydroxyacetophenone. Google Patents. Available from:

  • Process for producing 4-hydroxyacetophenone. Patent 0167286. Available from:

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. Available from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Ullmann condensation. Wikipedia. Available from: [Link]

  • Williamson Ether Synthesis. Available from: [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. Available from: [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Available from: [Link]

  • Buchwald-Hartwig amination. Name-Reaction.com. Available from: [Link]

  • Williamson ether synthesis. Wikipedia. Available from: [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. Available from: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. Available from: [Link]

  • Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Oreate AI Blog. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available from: [Link]

  • The Ullmann Ether Condensation. ResearchGate. Available from: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. Available from: [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents. Available from:

  • The Process For Preparing a Ketosulfone Derivative. Google Patents. Available from:

  • 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone. MDPI. Available from: [Link]

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry. Available from: [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. Available from: [Link]

  • The synthesis and investigation of impurities found in Clandestine Laboratories: Baeyer–Villiger Route Part I. Available from: [Link]

  • Cosmetic compositions comprising 4-hydroxyacetophenone. Google Patents. Available from:

  • Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. CIR Report Data Sheet. Available from: [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. Available from: [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available from: [Link]

  • Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Publishing. Available from: [Link]

  • Diaryl ether formation in the synthesis of natural products. ResearchGate. Available from: [Link]

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. ResearchGate. Available from: [Link]

Sources

Optimization

Solving solubility issues of 1-(4-M-Tolyloxy-phenyl)-ethanone in aqueous media

Case ID: SOL-71815-AQ Compound Class: Diaryl Ether / Acetophenone Derivative Primary Challenge: High Lipophilicity (LogP > 3.5), "Brick Dust" Crystallinity Status: Active Support Guide[1] Introduction: The Physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-71815-AQ Compound Class: Diaryl Ether / Acetophenone Derivative Primary Challenge: High Lipophilicity (LogP > 3.5), "Brick Dust" Crystallinity Status: Active Support Guide[1]

Introduction: The Physicochemical Barrier

Welcome to the technical support center. You are likely here because you have attempted to dilute a DMSO stock solution of 1-(4-m-tolyloxy-phenyl)-ethanone into an aqueous buffer and observed immediate cloudiness or precipitation.

This molecule belongs to a class of lipophilic diaryl ethers . Structurally, it consists of two aromatic rings linked by an oxygen atom, with a methyl group (tolyl) and an acetyl group (ethanone).[1] This planar, rigid structure facilitates strong


 stacking in the solid state, leading to high lattice energy and poor water solubility (likely < 10 

g/mL in pure water).[1]

The following guide moves beyond simple "shake and heat" advice. It provides thermodynamically sound protocols to transition this molecule from a solid/organic state into a stable aqueous system for biological assays.

Module 1: Troubleshooting The "Crash-Out" (DMSO Dilution)

Q: Why does my compound precipitate immediately upon adding the DMSO stock to the media?

A: You are experiencing the "Dielectric Shock" phenomenon. DMSO (Dielectric constant


) is a polar aprotic solvent that solubilizes your compound well.[1] Water (

) is polar protic.[1] When you add a small volume of DMSO stock to a large volume of water, the solvent power drops exponentially. The compound's local concentration instantly exceeds its kinetic solubility limit , forcing it to revert to its most stable energy state: a crystal.
The Solution: The "Step-Down" Solvation Protocol

Do not add DMSO directly to water. Use an intermediate cosolvent system to buffer the polarity shift.

Protocol A: Cosolvent Step-Down (For < 100

M Assays)
  • Prepare Stock: Dissolve compound in 100% DMSO at 100x the final target concentration.

  • Prepare Intermediate: Create a "Solvent Mix" of PEG400 : Tween 80 : Ethanol (40:10:50).

  • First Dilution: Dilute your DMSO stock 1:10 into this Solvent Mix. (This is now 10x target conc).

  • Final Dilution: Slowly add this 10x intermediate into your vortexing aqueous buffer.

Why this works: The PEG400 and Tween 80 coat the hydrophobic molecules, preventing the aromatic rings from stacking (nucleating) as the water content increases.

Module 2: Advanced Formulation (Cyclodextrins)

Q: DMSO is toxic to my cells. How can I achieve solubility without organic solvents?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1] The 1-(4-m-tolyloxy-phenyl)-ethanone molecule is an ideal candidate for inclusion complexation.[1] The "m-tolyloxy" (methyl-phenyl) moiety fits snugly into the hydrophobic cavity of

-cyclodextrin (approx. 6.0–6.5 Å diameter), while the outer hydroxyls interact with water.
Protocol B: HP- -CD Complexation (For High Conc.[1] / In Vivo)

Materials:

  • HP-

    
    -CD (e.g., Kleptose® or Trappsol®).[1]
    
  • Milli-Q Water.[1]

  • 0.45

    
    m PVDF Syringe Filter.[1]
    

Workflow:

  • Carrier Solution: Prepare a 20% (w/v) HP-

    
    -CD  solution in water.[1] (e.g., 2g CD in 10mL water).[1]
    
  • Addition: Add an excess of 1-(4-m-tolyloxy-phenyl)-ethanone solid to this solution (aim for 5 mg/mL initially).

  • Equilibration:

    • Option A (Fast): Sonicate for 30 minutes (bath sonicator), keeping temperature < 40°C.

    • Option B (Standard): Stir magnetically at room temperature for 24 hours.

  • Clarification: The solution will likely look cloudy (excess undissolved drug). Filter through a 0.45

    
    m PVDF filter .[1]
    
  • Validation: The filtrate is your stock. Quantify the exact concentration via HPLC/UV-Vis before use.

Figure 1: Comparison of Direct Dilution (Risk of Precipitation) vs. Cosolvent and Cyclodextrin Workflows.

Module 3: Recommended Solvent Systems

Use the table below to select the correct vehicle based on your application.

Solvent SystemSolubility PotentialToxicity RiskBest Use Case
100% DMSO High (>50 mg/mL)High (Cells/In Vivo)Making frozen master stocks only.[1]
20% HP-

-CD (aq)
Moderate (1–5 mg/mL)Very LowGold Standard for animal injections and sensitive cell assays.[1]
PEG400 / Saline (50:50) High (5–10 mg/mL)ModerateIP/SC injections (Viscous).
Tween 80 (0.5%) in PBS Low (< 1 mg/mL)LowAssay buffers; prevents sticking to plasticware.

Module 4: Analytical Validation

Crucial Warning: Just because a solution looks clear does not mean it is stable. It may be in a supersaturated state that will crash out after 2 hours.[1]

Self-Validating Protocol: The "Centrifuge Test"

Before running your expensive assay, perform this check:

  • Prepare your working solution at the final concentration.

  • Split it into two aliquots.

  • Centrifuge Aliquot A at 10,000 x g for 10 minutes. Leave Aliquot B on the bench.

  • Measure the UV Absorbance (or HPLC peak) of the supernatant of A vs. the total solution of B.

  • Criteria: If Signal A < 95% of Signal B, you have micro-precipitation.[1] Do not proceed. Re-optimize using Protocol B (Cyclodextrins).

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for acetophenone derivative solubility).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.[1]

  • PubChem. (n.d.).[1][2] Compound Summary for CID 585264 (Structural Analog).

Sources

Reference Data & Comparative Studies

Validation

An In-depth Technical Guide to the ¹H-NMR Spectrum Analysis of 1-(4-M-Tolyloxy-phenyl)-ethanone

A Comparative Approach for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel compounds is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Approach for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands out as a powerful, non-destructive method for determining molecular architecture. This guide provides a comprehensive analysis of the ¹H-NMR spectrum of 1-(4-M-Tolyloxy-phenyl)-ethanone, a compound of interest for its potential applications stemming from its diaryl ether and ketone functionalities.

This guide will not only delve into the predicted spectral characteristics of the title compound but also offer a comparative analysis with structurally related aromatic ketones. By understanding the subtle yet significant shifts and coupling patterns influenced by various substituents, researchers can enhance their ability to interpret complex spectra and confirm the identity and purity of their synthesized molecules.

The Structural Significance of 1-(4-M-Tolyloxy-phenyl)-ethanone

1-(4-M-Tolyloxy-phenyl)-ethanone features a central phenoxy ring system linking a p-tolyl group and an acetyl-substituted phenyl group. This arrangement of aromatic rings and functional groups gives rise to a distinct ¹H-NMR spectrum. The electron-donating nature of the tolyloxy group and the electron-withdrawing effect of the acetyl group create a nuanced electronic environment for the aromatic protons, influencing their chemical shifts.

Predicted ¹H-NMR Spectrum of 1-(4-M-Tolyloxy-phenyl)-ethanone

While a publicly available, experimentally verified ¹H-NMR spectrum for 1-(4-M-Tolyloxy-phenyl)-ethanone is not readily found in spectral databases, a reliable prediction can be made based on established principles of NMR spectroscopy and data from analogous compounds. The predicted chemical shifts (in ppm, relative to a TMS standard), multiplicities, and integrations are summarized below.

Table 1: Predicted ¹H-NMR Data for 1-(4-M-Tolyloxy-phenyl)-ethanone

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-a (CH₃-C=O)~2.55Singlet (s)3H
H-b (CH₃-Ar)~2.35Singlet (s)3H
H-c~7.00Doublet (d)2H
H-d~7.20Doublet (d)2H
H-e~7.05Doublet (d)2H
H-f~7.95Doublet (d)2H

Note: These are predicted values. Actual experimental values may vary depending on the solvent, concentration, and instrument used.

The prediction is grounded in the understanding of substituent effects. The acetyl group is a moderate deactivating group, which will cause the ortho protons (H-f) on the same ring to shift significantly downfield. The tolyloxy group is an activating group, which will shield the protons on both aromatic rings, causing them to appear more upfield compared to unsubstituted benzene (7.34 ppm).

A Comparative Analysis with Structurally Related Ketones

To better understand the spectral features of 1-(4-M-Tolyloxy-phenyl)-ethanone, a comparison with simpler, well-characterized aromatic ketones is invaluable.

Acetophenone: The Parent Compound

Acetophenone provides a baseline for understanding the influence of the acetyl group on an aromatic ring.

Table 2: Experimental ¹H-NMR Data for Acetophenone

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
CH₃2.61Singlet (s)3H
H-meta7.45-7.49Multiplet (m)2H
H-para7.55-7.59Multiplet (m)1H
H-ortho7.96-7.98Multiplet (m)2H

Source: Data adapted from various spectral databases and publications.[1][2][3][4]

The ortho protons of acetophenone are significantly deshielded and appear around 7.97 ppm due to the electron-withdrawing nature of the carbonyl group.[2][3]

4'-Hydroxyacetophenone: Introducing an Electron-Donating Group

Adding a hydroxyl group at the para position introduces an electron-donating group, which influences the chemical shifts of the aromatic protons.

Table 3: Experimental ¹H-NMR Data for 4'-Hydroxyacetophenone

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
CH₃2.60Singlet (s)3H
H-meta6.98Doublet (d)2H
H-ortho7.92Doublet (d)2H
OH~8.70Singlet (s)1H

Source: ChemicalBook.[5]

In 4'-hydroxyacetophenone, the electron-donating hydroxyl group shields the meta protons, shifting them significantly upfield to around 6.98 ppm compared to acetophenone.[5]

4'-Phenoxyacetophenone: A Closer Structural Analog

4'-Phenoxyacetophenone is a very close structural analog to the title compound, lacking only the methyl group on the terminal phenyl ring.

Table 4: General Properties of 4'-Phenoxyacetophenone

PropertyValue
CAS Number5031-78-7
Molecular FormulaC₁₄H₁₂O₂
Molecular Weight212.24 g/mol
AppearanceSolid
Melting Point50-52 °C

Source: Sigma-Aldrich.

The ¹H-NMR spectrum of 4'-phenoxyacetophenone would be expected to be very similar to that predicted for 1-(4-M-Tolyloxy-phenyl)-ethanone, with the primary difference being the absence of the tolyl methyl singlet and a slightly different pattern for the terminal phenyl protons. The presence of the additional methyl group in the title compound will have a minor shielding effect on the protons of that ring.

Experimental Protocol for ¹H-NMR Spectrum Acquisition

To ensure the acquisition of a high-quality ¹H-NMR spectrum, a standardized and well-validated protocol is essential.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh 5-25 mg of the 1-(4-M-Tolyloxy-phenyl)-ethanone sample.[6]

    • Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[7][8] The choice of solvent can slightly affect chemical shifts.

    • Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a clean, dry vial.[7]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm.[8]

    • Cap the NMR tube securely and label it clearly.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.

    • Set the appropriate acquisition parameters:

      • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

      • Spectral Width: A range of -2 to 12 ppm is generally adequate for most organic compounds.

      • Number of Scans: 16 to 64 scans are usually enough to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for full relaxation of the protons.

      • Acquisition Time (aq): An acquisition time of 2-4 seconds provides good resolution.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the area under each signal to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Experimental Workflow Diagram

Sources

Comparative

Purity Assessment Methods for Synthesized Acetophenone Derivatives

Strategic Overview: The Purity Triad In the synthesis of acetophenone derivatives—ubiquitous intermediates in the production of chalcones, hydrazones, and active pharmaceutical ingredients (APIs)—purity is not a singular...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Purity Triad

In the synthesis of acetophenone derivatives—ubiquitous intermediates in the production of chalcones, hydrazones, and active pharmaceutical ingredients (APIs)—purity is not a singular metric but a multi-dimensional attribute. A single peak on a chromatogram does not guarantee a pure compound.

For drug development professionals, the assessment must answer three distinct questions:

  • Chromatographic Purity: Are there structurally similar byproducts (regioisomers, unreacted starting materials)?

  • Thermodynamic Purity: What is the absolute mole fraction of the crystalline lattice (solid-state integrity)?

  • Stoichiometric Purity: What is the absolute mass content versus counter-ions or residual solvents?

This guide compares the four dominant methodologies—HPLC, GC-MS, qNMR, and DSC —providing self-validating protocols to ensure data integrity.

Method 1: High-Performance Liquid Chromatography (HPLC)

Role: The Quantitative Workhorse Best For: Non-volatile derivatives, thermally labile compounds, and isolating trace organic impurities.

HPLC remains the gold standard for routine quality control (QC) due to its high sensitivity and robustness. For acetophenone derivatives, which often possess strong UV chromophores (conjugated ketone system), Reverse-Phase (RP-HPLC) is the baseline technique.

Experimental Protocol: Gradient RP-HPLC

Expert Insight: Acetophenone derivatives often co-elute with their corresponding alcohols or unreacted phenols. Isocratic elution frequently fails to resolve these. A gradient method is mandatory for broad impurity profiling.

System Setup:

  • Column: C18 (Octadecyl) end-capped, 150 mm x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses silanol ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Detector: Diode Array Detector (DAD) at 254 nm (aromatic ring) and 280 nm (carbonyl n-π* transition).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of derivative in 10 mL ACN (1 mg/mL). Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.

  • Gradient Program:

    • 0–2 min: 5% B (Equilibration)

    • 2–15 min: Ramp to 95% B (Elution of non-polars)

    • 15–20 min: Hold 95% B (Wash)

    • 20–22 min: Return to 5% B

  • System Suitability: Inject a standard mix of acetophenone (starting material) and the derivative. Resolution (

    
    ) must be > 1.5.
    
Visualization: HPLC Method Development Logic

HPLC_Workflow start Start: Crude Acetophenone Derivative solubility Solubility Check (ACN vs MeOH) start->solubility column_sel Column Selection (C18 vs Phenyl-Hexyl) solubility->column_sel gradient Gradient Scouting (5% to 95% B) column_sel->gradient resolution Check Resolution (Rs) gradient->resolution optimize Optimize Gradient Slope resolution->optimize Rs < 1.5 final Final Validated Method resolution->final Rs > 1.5 optimize->gradient

Figure 1: Decision logic for developing a stability-indicating HPLC method for aromatic ketones.

Method 2: Quantitative NMR (qNMR)

Role: The Absolute Reference (Primary Ratio Method) Best For: Determining absolute purity without a reference standard of the analyte; quantifying residual solvents.

qNMR is superior when a certified reference standard for the synthesized derivative does not exist.[1][2] It relies on the physics of nuclear spin, where signal integration is directly proportional to the molar nuclei count.[2]

Experimental Protocol: Internal Standard (IS) Method

Expert Insight: The relaxation delay (


) is the most critical parameter. For quantitative accuracy, 

must be

(longitudinal relaxation time) to ensure 99.3% magnetization recovery.

Reagents:

  • Solvent: DMSO-

    
     (prevents volatility issues common with 
    
    
    
    ).
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.99% pure). Singlet at

    
     6.2 ppm (does not overlap with aromatic acetophenone protons).
    

Workflow:

  • Gravimetry: Weigh ~10 mg of sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    0.001 mg).
  • Acquisition Parameters:

    • Pulse angle: 90°[3]

    • Relaxation delay (

      
      ): 30 seconds (conservative).
      
    • Scans: 16 or 32 (for S/N > 150).

    • Spectral Width: 20 ppm.

  • Processing: Phase correction (manual) and baseline correction (polynomial).

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Purity.[1][2][3][4][5][6][7][8][9]

Method 3: Differential Scanning Calorimetry (DSC)

Role: The Thermodynamic Absolute Best For: Crystalline solids, detecting eutectic impurities, and polymorph screening.

DSC determines purity based on the melting point depression phenomenon (Van't Hoff equation).[7][10][11] Unlike HPLC, it does not require a reference standard or extinction coefficients. However, it fails if the impurity forms a solid solution with the analyte.

Experimental Protocol: The Slow Ramp

Expert Insight: Fast heating rates artificially sharpen peaks, masking impurities. A slow ramp is essential for thermodynamic equilibrium.

Parameters:

  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Pan: Hermetically sealed aluminum pan (prevents sublimation of volatile acetophenones).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Ramp Rate: 0.5 °C/min or 1.0 °C/min through the melting endotherm.

Analysis:

  • Integrate the melting peak to find the Enthalpy of Fusion (

    
    ).
    
  • Plot Temperature (

    
    ) vs. 
    
    
    
    (where
    
    
    is the fraction melted).
  • The slope is proportional to the mole fraction of impurities. Linearity correction is often applied for "pre-melting" undetected by the sensor.

Comparative Analysis & Data

The following data summarizes a comparative study of a synthesized derivative, 4'-Nitroacetophenone , assessed by all three methods.

Table 1: Performance Metrics Comparison
FeatureHPLC (UV)qNMRDSCGC-MS
Primary Output % Area (Relative)% Mass (Absolute)% Mol (Absolute)% Area (Relative)
LOD (Sensitivity) High (~0.05%)Low (~1%)Moderate (~0.5%)High (~0.05%)
Specificity High (Separates isomers)High (Structural ID)Low (Total eutectic impurity)High (Volatiles)
Reference Std? Required Not RequiredNot RequiredRequired
Sample Destructive? No (recoverable)NoNoYes
Throughput High (15 min/run)Low (Setup + d1 delay)Low (Slow ramp)High
Visualization: General Purity Assessment Workflow

Purity_Decision_Tree sample Synthesized Acetophenone Derivative state Physical State? sample->state liquid Liquid/Oil state->liquid Liquid solid Crystalline Solid state->solid Solid gc GC-MS (Check Volatiles) liquid->gc hplc HPLC-UV (Check Non-volatiles) liquid->hplc qnmr qNMR (Mass Balance) liquid->qnmr solid->hplc dsc DSC (Absolute Purity) solid->dsc solid->qnmr hplc->qnmr Cross-Validation

Figure 2: Integrated workflow for selecting the appropriate purity assessment technique.

Conclusion & Recommendations

For acetophenone derivatives, HPLC is the recommended routine method due to its ability to separate non-volatile synthetic byproducts (e.g., oligomers). However, for establishing the purity of a primary reference standard , a combination of qNMR (for mass assignment) and DSC (for physical phase purity) is the scientific requirement.

Critical Recommendation: Never rely solely on HPLC % Area for a new chemical entity (NCE). Differences in extinction coefficients between the acetophenone derivative and its impurities can lead to purity overestimation by >5%. Always cross-validate with qNMR.

References

  • TA Instruments. Purity Determination and DSC Tzero Technology. Retrieved from [Link]

  • Mettler Toledo. DSC Purity Determination: Principles and Applications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. J Pharm Biomed Anal.[12] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-(4-p-Tolyloxyphenyl)ethanone

The proper management and disposal of chemical waste are paramount in maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the disposal of 1-(4-p-tolylox...

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of chemical waste are paramount in maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the disposal of 1-(4-p-tolyloxyphenyl)ethanone (CAS No. 71815-31-1), grounded in established safety standards and regulatory requirements. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to handle this substance responsibly, ensuring personal safety and environmental protection.

Compound Profile and Hazard Analysis: The "Why" Behind the Protocol

Understanding the inherent properties and hazards of a chemical is the foundation of its safe handling and disposal. 1-(4-p-Tolyloxyphenyl)ethanone is an aromatic ketone whose specific characteristics necessitate a cautious approach.

Hazard Identification:

The primary driver for these stringent disposal protocols is the hazard profile of 1-(4-p-tolyloxyphenyl)ethanone. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin Sensitization (H317): May cause an allergic skin reaction.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Aquatic Toxicity (H400): Very toxic to aquatic life.[1]

These classifications mean that improper disposal can lead to allergic contact dermatitis in personnel and significant, lasting damage to aquatic ecosystems. Therefore, releasing this chemical into the environment, including via sink disposal, is strictly prohibited.

Property Value Source
CAS Number 71815-31-1[2]
Molecular Formula C₁₅H₁₄O₂Inferred from name
Appearance Solid (typical for similar ketones)General Knowledge
Storage Temperature Room Temperature[1][2]
Signal Word Warning[1]
Hazard Statements H317, H319, H400[1]

Regulatory Framework: Adherence to National Standards

Disposal procedures for hazardous chemicals are not merely best practices; they are mandated by law. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA: Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste.[3] A chemical like 1-(4-p-tolyloxyphenyl)ethanone, due to its toxicity, would be considered hazardous waste, requiring specific disposal pathways.[4]

  • OSHA: OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standards, ensure worker safety.[5][6] These standards mandate proper labeling, training, and the use of Personal Protective Equipment (PPE) when handling hazardous substances.[7]

Compliance with these regulations is not optional and is essential for protecting both laboratory personnel and the institution from legal and financial repercussions.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the compound's known hazards and regulatory requirements.

Step 1: Waste Characterization and Segregation
  • Identify as Hazardous Waste: Due to its classification as a skin sensitizer and aquatic toxin, any quantity of 1-(4-p-tolyloxyphenyl)ethanone, including pure unused chemical, reaction residues, and contaminated materials, must be treated as hazardous waste.

  • Segregate the Waste: Do not mix 1-(4-p-tolyloxyphenyl)ethanone waste with other waste streams. It should be collected in a dedicated, compatible waste container. Cross-contamination can lead to dangerous reactions and complicate the final disposal process.[8] For example, mixing with strong oxidizing agents should be avoided.[9][10]

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, don the appropriate PPE to mitigate exposure risks. The potential for skin and eye irritation dictates the minimum required PPE.[9][11]

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]

  • Hand Protection: Wear impervious gloves, such as nitrile gloves. If skin contact occurs, wash the area immediately with plenty of soap and water.[9]

  • Protective Clothing: A standard lab coat is required. For larger quantities or in the event of a spill, chemically resistant clothing may be necessary.

Step 3: Containerization and Labeling
  • Select a Compatible Container: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, leak-proof lid. Ensure the container is in good condition and compatible with aromatic ketones.

  • Label the Container Clearly: The container must be labeled with the words "HAZARDOUS WASTE".[12] The label must also include:

    • The full chemical name: "1-(4-p-Tolyloxyphenyl)ethanone"

    • The associated hazards: "Toxic," "Skin Sensitizer," "Environmental Hazard"

    • The date accumulation started.

Step 4: Storage and Final Disposal
  • Safe Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area should be cool, dry, well-ventilated, and away from incompatible materials.[9][13]

  • Professional Disposal: The final and most critical step is to dispose of the waste through an approved channel. Waste material must be disposed of in accordance with national and local regulations. This involves arranging for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[14][15] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [12]

DisposalWorkflow cluster_prep Preparation & Collection cluster_disposal Storage & Final Disposal start Waste Generated: 1-(4-p-Tolyloxyphenyl)ethanone or contaminated material ppe Don Appropriate PPE (Gloves, Eye Protection) start->ppe Step 1 segregate Segregate Waste Stream (Do Not Mix) ppe->segregate Step 2 container Select Compatible, Leak-Proof Container segregate->container Step 3 label_waste Attach Hazardous Waste Label (Name, Hazards, Date) container->label_waste Step 4 storage Store in Designated Satellite Accumulation Area label_waste->storage Step 5 contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs Step 6 end Waste Transferred for Compliant Disposal (e.g., Incineration) contact_ehs->end Step 7

Caption: Disposal workflow for 1-(4-p-Tolyloxyphenyl)ethanone.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: For a significant spill, evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated. Eliminate all ignition sources if the material is dissolved in a flammable solvent.[13]

  • Control the Spill: Wearing appropriate PPE, contain and collect the spillage with a non-combustible, absorbent material such as sand, earth, or vermiculite.[15] Do not use combustible materials like sawdust.

  • Collect and Dispose: Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[13]

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the spill to your institution's EHS department, as required by your site-specific emergency action plan.[7]

By adhering to this detailed protocol, laboratory professionals can ensure the safe and compliant disposal of 1-(4-p-tolyloxyphenyl)ethanone, upholding the highest standards of scientific integrity and workplace safety.

References

  • SAFETY DATA SHEET for 1-(4-p-tolyloxyphenyl)ethanone. (2025). Sigma-Aldrich.
  • OSHA Hazardous Waste Disposal Guidelines. (2024). CDMS.
  • Hazardous Waste - Overview.
  • 1-(4-(p-Tolyloxy)phenyl)ethanone | 71815-31-1. (2025). ChemicalBook.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group.
  • 1-(4-(p-Tolyloxy)phenyl)
  • SAFETY DATA SHEET for Acetovanillone. (2011). Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET for 4'-Methoxyacetophenone. (2010). Fisher Scientific.
  • SAFETY D
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.
  • SAFETY DATA SHEET for 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride. (2025). Fisher Scientific.
  • SAFETY DATA SHEET for 4'-Ethylacetophenone. (2025). Fisher Scientific.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Method 0011: Sampling for Selected Aldehyde and Ketone Emissions
  • EPA HAZARDOUS WASTE CODES. EPA.
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. University of Minnesota.
  • January 2025 EPA Waste Management Upd

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